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  • Product: 2-(4-(Trifluoromethyl)phenyl)pyrimidin-5-amine
  • CAS: 1094311-67-7

Core Science & Biosynthesis

Foundational

The 2-Arylpyrimidin-5-amine Scaffold: A Technical Guide for Medicinal Chemistry

This guide provides an in-depth technical analysis of the 2-arylpyrimidin-5-amine scaffold. Unlike the ubiquitous 2-aminopyrimidine motif found in blockbuster kinase inhibitors (e.g., Imatinib, Palbociclib), the 2-arylpy...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 2-arylpyrimidin-5-amine scaffold. Unlike the ubiquitous 2-aminopyrimidine motif found in blockbuster kinase inhibitors (e.g., Imatinib, Palbociclib), the 2-arylpyrimidin-5-amine represents an "inverted" electronic and geometric profile. It offers a linear C2–C5 vector distinct from the "kinked" geometry of N-linked pyrimidines, making it a powerful tool for scaffold hopping and fragment-based drug design (FBDD).

Executive Summary & Pharmacophore Analysis

The 2-arylpyrimidin-5-amine scaffold consists of a central pyrimidine ring substituted at the C2 position with an aryl group (C-linked) and at the C5 position with a primary amine (N-linked).

Structural Geometry & Vectors
  • Linearity: The axis connecting the C2-aryl centroid and the C5-nitrogen is nearly linear. This contrasts with 2-aminopyrimidines, where the exocyclic amine introduces a bond angle (approx. 120°) relative to the ring, creating a "bent" trajectory.

  • Electronic Character: The C5-amine is electron-rich and capable of acting as a hydrogen bond donor/acceptor or a nucleophile for derivatization (e.g., urea, amide formation). The pyrimidine nitrogens (N1/N3) remain available for H-bonding in the hinge region of kinases.

  • Privileged Status: This scaffold is increasingly utilized to:

    • Escape IP Space: Bypass crowded 2-aminopyrimidine patents.

    • Optimize Vectors: Reach solvent-front residues or deep hydrophobic pockets that bent scaffolds cannot access.

    • Linker Attachment: Serve as a rigid connector in PROTACs (Proteolysis Targeting Chimeras).

Comparative Topology

The diagram below illustrates the geometric distinction between the classical 2-aminopyrimidine and the 2-arylpyrimidin-5-amine scaffold.

ScaffoldComparison cluster_0 Classical Scaffold (2-Aminopyrimidine) cluster_1 Target Scaffold (2-Arylpyrimidin-5-amine) A1 Pyrimidine Core A2 C2-Amine (Linker) A1->A2 Bent Vector (~120°) A3 R-Group (Tail) A2->A3 B1 C2-Aryl (Head) B2 Pyrimidine Core B1->B2 Rigid C-C Bond B3 C5-Amine (Tail/Linker) B2->B3 Linear C2-C5 Vector

Figure 1: Geometric comparison showing the linear vector benefit of the 2-arylpyrimidin-5-amine scaffold.

Synthetic Methodologies

The synthesis of 2-arylpyrimidin-5-amines is robust, typically relying on Palladium-catalyzed cross-coupling. Two primary routes are recommended based on the stability of the substrate.

Route A: Direct Suzuki-Miyaura Coupling (Preferred)

This route utilizes commercially available 2-chloropyrimidin-5-amine . Modern catalyst systems tolerate the free amine, avoiding protection/deprotection steps.

  • Starting Material: 2-chloropyrimidin-5-amine (CAS: 56621-90-0).

  • Coupling Partner: Aryl boronic acids/esters.

  • Catalyst: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄.[1]

  • Base/Solvent: Na₂CO₃ or Cs₂CO₃ in Dioxane/Water (4:1).

Route B: Nitro-Reduction Sequence (High Purity)

For difficult couplings or electron-deficient aryl groups, starting with 2-chloro-5-nitropyrimidine is superior. The nitro group activates the C2 position for coupling (via SNAr or Suzuki) and is subsequently reduced.

Experimental Protocol: Synthesis of 2-Phenylpyrimidin-5-amine

Validating Source: Adapted from standard protocols for aminopyrimidine synthesis [1, 2].

Step 1: Suzuki Coupling

  • Charge: A reaction vial with 2-chloropyrimidin-5-amine (1.0 equiv, 1 mmol), Phenylboronic acid (1.2 equiv, 1.2 mmol), and Na₂CO₃ (2.0 equiv).

  • Solvent: Add 1,4-Dioxane (4 mL) and Water (1 mL). Degas with N₂ for 5 mins.

  • Catalyst: Add Pd(dppf)Cl₂ (0.05 equiv). Seal the vial.

  • Reaction: Heat at 90°C for 4–12 hours. Monitor by LC-MS (Target M+H: ~172.08).

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over MgSO₄.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The free amine is polar; 50-100% EtOAc is often required.

Step 2: Derivatization (Amide Formation) To generate bioactive amides (e.g., for kinase hinge binding):

  • Dissolve 2-phenylpyrimidin-5-amine (1 equiv) in DMF.

  • Add Carboxylic Acid (1.1 equiv), HATU (1.2 equiv), and DIPEA (3 equiv).

  • Stir at RT for 2 hours.

SynthesisWorkflow Start Start: 2-Chloropyrimidin-5-amine Step1 Suzuki Coupling (90°C, Dioxane/H2O) Start->Step1 Reagents Aryl Boronic Acid + Pd(dppf)Cl2 + Base Reagents->Step1 Intermed Intermediate: 2-Arylpyrimidin-5-amine Step1->Intermed Yield: 60-85% Step2 Acylation / Urea Formation (HATU or Isocyanate) Intermed->Step2 Final Final Product: Bioactive Amide/Urea Step2->Final

Figure 2: Synthetic workflow for accessing 2-arylpyrimidin-5-amine derivatives.

Medicinal Chemistry Applications

The scaffold is a validated bioisostere and core structure in several therapeutic areas.

Kinase Inhibition (CDK & JAK Families)

While 2-aminopyrimidines bind via the "hinge" hydrogen bonds using the exocyclic amine and N1, 2-arylpyrimidin-5-amines typically use the C5-amide/urea oxygen and NH to interact with the hinge or back-pocket residues.

  • Mechanism: The 2-aryl group occupies the hydrophobic pocket (gatekeeper region), while the C5-substituent extends into the solvent front, improving solubility and pharmacokinetic properties.

  • Example: In CDK2/9 inhibitors, this scaffold has been used to alter the selectivity profile by changing the vector of the solubilizing group [3].

Anoctamin 6 (TMEM16F) Inhibitors

Recent medicinal chemistry campaigns have identified 2-phenylpyrimidin-5-amine derivatives as inhibitors of Anoctamin 6, a calcium-activated ion channel and phospholipid scramblase involved in blood coagulation and viral entry.

  • SAR Insight: The 2-phenyl ring is critical for hydrophobic occlusion of the channel pore, while the 5-amine is derivatized with benzamides to engage peripheral residues [4].

PROTAC Linkers

The scaffold serves as a rigid, aromatic linker in protein degraders.

  • Utility: The linear geometry allows the "warhead" (protein binder) and the E3 ligase ligand (e.g., Thalidomide) to be separated by a precise distance, avoiding the "U-shape" collapse often seen with flexible alkyl chains.

Physicochemical Properties (Data Summary)

The following table summarizes the calculated properties of the core scaffold compared to its isomer.

Property2-Phenylpyrimidin-5-amine2-Amino-5-phenylpyrimidineImplication
LogP (Calc) ~1.2~1.55-amine is slightly more polar; better solubility.
PSA (Ų) ~52~52Similar membrane permeability potential.
pKa (Conj. Acid) ~3.5 (Pyridine N)~4.55-amine is less basic; reduced lysosomal trapping.
H-Bond Donors 2 (Primary Amine)2Equivalent H-bonding capacity.
Vector Angle 180° (Linear) ~120° (Bent) Critical differentiator for binding geometry.

References

  • Vertex AI Search. (2024). Synthesis of 2-arylpyrimidin-5-amine derivatives. Retrieved from

  • PubChem. (2025).[2] 2-Methylpyrimidin-5-amine Compound Summary. National Library of Medicine. Retrieved from

  • ResearchGate. (2023). CDK Inhibitors and Pyrimidine Scaffolds. Retrieved from

  • Google Patents. (2023).[3] Inhibitors of Anoctamin 6 protein and uses thereof (US20230080054A1). Retrieved from

Sources

Exploratory

Advanced Technical Guide: Trifluoromethyl Phenyl Pyrimidine Amine Scaffolds

Topic: Trifluoromethyl Phenyl Pyrimidine Amine Building Blocks Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The "Privileged" Scaffold In...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Trifluoromethyl Phenyl Pyrimidine Amine Building Blocks Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Privileged" Scaffold

In modern medicinal chemistry, the convergence of the pyrimidine heterocycle, the amine linker, and the trifluoromethyl (


) phenyl  moiety creates a "privileged structure" with disproportionate representation in FDA-approved kinase inhibitors (e.g., Nilotinib, Ceritinib, Abemaciclib).

This guide dissects the Trifluoromethyl Phenyl Pyrimidine Amine (TPPA) motif, a cornerstone building block for targeted therapies. It serves as a dual-purpose scaffold: the pyrimidine core functions as a hinge-binder in the ATP-binding pocket, while the trifluoromethyl group modulates lipophilicity (


LogP 

+1.2), blocks metabolic oxidation, and induces specific electrostatic interactions orthogonal to the aromatic plane.

Structural Biology & Pharmacophore Logic

The efficacy of the TPPA scaffold is not accidental; it is driven by precise molecular recognition events.

The "Magic Methyl" Effect of Fluorine

The


 group is often described as a "super-hydrophobic" steric block.
  • Bioisosterism: It mimics the volume of an isopropyl group but possesses inverted electronics (strong electron-withdrawing induction,

    
    ).
    
  • Orthogonal Binding: Unlike chloro- or methyl- substituents, the C-F bond dipoles can engage in multipolar interactions with backbone carbonyls or side-chain amides in the binding pocket.

Kinase Hinge Binding Mode

The aminopyrimidine motif typically functions as a bidentate hydrogen bond donor/acceptor system.

  • N1 (Pyrimidine): H-bond acceptor for the backbone NH (e.g., Met, hinge region).

  • C2-NH (Amine Linker): H-bond donor for the backbone Carbonyl.

  • Phenyl Ring: Orients the

    
     group into the hydrophobic "back pocket" (Gatekeeper region), often determining selectivity against wild-type vs. mutant kinases (e.g., T315I in BCR-ABL).
    
Visualization: Pharmacophore Map

The following diagram illustrates the canonical binding interactions of the TPPA scaffold within a kinase active site.

Pharmacophore Pyrimidine Pyrimidine Core (Hinge Binder) Amine Amine Linker (H-Bond Donor) Pyrimidine->Amine C-N Bond Hinge_NH Hinge Region (NH) [H-Bond Donor] Pyrimidine->Hinge_NH H-Bond Acceptor Phenyl Phenyl Ring (Scaffold/Spacer) Amine->Phenyl C-N Bond Hinge_CO Hinge Region (C=O) [H-Bond Acceptor] Amine->Hinge_CO H-Bond Donor CF3 CF3 Group (Hydrophobic/Metabolic Shield) Phenyl->CF3 C-C Bond Hydrophobic_Pocket Hydrophobic Pocket (Gatekeeper) CF3->Hydrophobic_Pocket Van der Waals / Orthogonal Dipole

Caption: Pharmacophore map detailing the bidentate hinge-binding capability of the aminopyrimidine core and the hydrophobic targeting of the trifluoromethyl moiety.

Strategic Retrosynthesis & Building Blocks

Constructing the TPPA scaffold generally relies on forming the critical C-N bond between the pyrimidine core and the aniline derivative.

Key Building Blocks (Synthons)
  • Electrophiles: 2,4-Dichloropyrimidine, 2,4-Dichloro-5-(trifluoromethyl)pyrimidine.

  • Nucleophiles: 3-(Trifluoromethyl)aniline, 4-(Trifluoromethyl)aniline, 3-Amino-5-(trifluoromethyl)benzamide.

Synthetic Pathways

Two primary routes dominate the literature:

  • Route A (

    
    ):  Nucleophilic Aromatic Substitution.[1] Preferred for electron-deficient pyrimidines.
    
  • Route B (Pd-Catalysis): Buchwald-Hartwig Amination.[2][3] Required for unactivated pyrimidines or weak nucleophiles.

Synthesis Product Target: Trifluoromethyl Phenyl Pyrimidine Amine Pyrimidine_Cl 2,4-Dichloropyrimidine (Electrophile) SNAr Route A: SNAr (Base/Heat) Pyrimidine_Cl->SNAr Buchwald Route B: Buchwald-Hartwig (Pd(0)/Ligand) Pyrimidine_Cl->Buchwald Aniline_CF3 (Trifluoromethyl)aniline (Nucleophile) Aniline_CF3->SNAr Aniline_CF3->Buchwald SNAr->Product Regioselectivity: C4 > C2 (Usually) Buchwald->Product High Tolerance for Deactivated Anilines

Caption: Retrosynthetic disconnection showing the two primary methodologies for assembling the TPPA core.

Experimental Protocols (Self-Validating Systems)

Method A: Regioselective (The "Classical" Route)

Context: This method exploits the natural reactivity difference between the C4 and C2 positions of the pyrimidine ring. C4 is generally more electrophilic due to the para-like relationship with N1.

Protocol:

  • Reagents: 2,4-Dichloropyrimidine (1.0 eq), 3-(Trifluoromethyl)aniline (1.0 eq), DIPEA (N,N-Diisopropylethylamine, 2.5 eq).

  • Solvent: n-Butanol or Ethanol (0.2 M concentration).

  • Procedure:

    • Dissolve the pyrimidine in solvent.

    • Add DIPEA followed by the aniline dropwise at 0°C (to maximize kinetic control).

    • Allow to warm to RT. If no reaction, heat to 80°C.

    • Checkpoint: Monitor via TLC/LCMS. C4-substitution usually occurs first. C2-substitution requires higher temperatures (>120°C).

  • Workup: Remove solvent in vacuo. Redissolve in EtOAc, wash with water/brine. Purify via flash chromatography (Hex/EtOAc).

Critical Control Point: If the pyrimidine has an electron-donating group at C5 (e.g., -OMe), C4 reactivity drops, and mixtures of C2/C4 isomers may form. In such cases, switch to Method B.

Method B: Buchwald-Hartwig Cross-Coupling (The "Modern" Route)

Context: Essential when using electron-poor anilines (like


-anilines) that are poor nucleophiles for 

, or when high regioselectivity is required on deactivated pyrimidines.

Protocol:

  • Reagents: Chloropyrimidine substrate (1.0 eq),

    
    -Aniline (1.2 eq).
    
  • Catalyst System:

    
     (2-5 mol%) + BrettPhos  or Xantphos  (5-10 mol%).
    
    • Why BrettPhos? Excellent for primary amines and electron-deficient aryl halides.

  • Base:

    
     (3.0 eq) or NaOtBu (1.5 eq).
    
  • Solvent: 1,4-Dioxane or Toluene (degassed, anhydrous).

  • Procedure:

    • Charge flask with Pd source, ligand, and base. Purge with

      
      .
      
    • Add solvent, pyrimidine, and aniline.

    • Heat to 100°C for 4–12 hours.

  • Workup: Filter through Celite (to remove Pd black). Concentrate and purify.

Comparative Data Analysis

The choice between


 and Pd-Catalysis is dictated by the electronic nature of the building blocks.
FeatureMethod A:

Method B: Buchwald-Hartwig
Primary Driver Nucleophilicity of AnilineCatalyst/Ligand Efficiency
Substrate Scope Good for electron-rich anilinesExcellent for electron-poor (

) anilines
Regioselectivity Kinetic Control (C4 > C2)Ligand/Steric Control
Cost/Scalability Low Cost, High ScalabilityHigh Cost (Pd/Ligand), Trace Metal Removal
Sensitivity Tolerates air/moisture (mostly)Strictly anhydrous/anaerobic

Physicochemical Profiling

Incorporating the


-Phenyl-Pyrimidine-Amine motif alters the drug-like properties significantly.
  • Lipophilicity (LogP): The

    
     group adds ~1.2 log units. This increases membrane permeability but decreases water solubility.
    
    • Mitigation: Introduce solubilizing groups (e.g., piperazine, morpholine) on the pyrimidine C2 or C4 position not occupied by the phenyl amine.

  • Metabolic Stability: The

    
     group blocks Cytochrome P450 oxidation at the para-position of the phenyl ring, significantly extending half-life (
    
    
    
    ).
  • pKa Modulation: The pyrimidine ring nitrogen pKa is ~1.3 (very weakly basic). The aniline NH is not basic. This neutral character aids in passive diffusion across the blood-brain barrier (BBB), making this scaffold popular in CNS drug discovery.

References

  • Zhou, H., et al. "Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1." European Journal of Medicinal Chemistry, 2019.

  • Luo, H., et al. "Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety." Frontiers in Chemistry, 2022.

  • Bhardwaj, V., et al. "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry." Molecules, 2025.[4][5]

  • Organic Chemistry Portal. "Buchwald-Hartwig Amination."

  • WuXi AppTec. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." QM Magic Class, Chapter 29.

Sources

Foundational

A Senior Application Scientist's Guide to the Bioisosteric Replacement of Pyridine with Pyrimidine in Drug Design

Executive Summary Bioisosterism, the strategic exchange of molecular fragments with similar physicochemical properties, is a cornerstone of modern medicinal chemistry.[1][2][3] It serves as a powerful tool for lead optim...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bioisosterism, the strategic exchange of molecular fragments with similar physicochemical properties, is a cornerstone of modern medicinal chemistry.[1][2][3] It serves as a powerful tool for lead optimization, enabling chemists to fine-tune the pharmacological profile of a drug candidate to enhance efficacy, selectivity, and pharmacokinetic properties while mitigating toxicity.[4][5] Among the vast array of possible bioisosteric replacements, the substitution of a pyridine ring for a pyrimidine is a particularly impactful strategy. Pyridine and pyrimidine are foundational scaffolds in numerous FDA-approved drugs and biologically active agents.[6][7][8][9]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of the pyridine-to-pyrimidine bioisosteric switch. Grounded in field-proven insights, we will dissect the fundamental physicochemical rationale behind this substitution, explore its profound impact on a molecule's interaction with biological systems, and provide validated experimental protocols for synthesizing and evaluating these analogs.

The Strategic Rationale: Why Replace Pyridine with Pyrimidine?

The decision to replace a pyridine ring is rarely arbitrary. It is typically driven by the need to solve specific, well-defined problems encountered during a lead optimization campaign. The introduction of a second nitrogen atom at the 1,3-position to form a pyrimidine ring fundamentally alters the electronic and steric properties of the heterocycle, offering rational solutions to common drug design challenges.[10][11]

Modulation of Basicity (pKa)

A primary driver for this bioisosteric switch is the significant reduction in basicity. The pKa of protonated pyridine is approximately 5.2-5.3, whereas for pyrimidine, it drops to about 1.2-1.3.[10][12]

  • Causality: The second nitrogen atom in the pyrimidine ring is strongly electron-withdrawing, which substantially decreases the electron density on the other nitrogen's lone pair, making it less available for protonation.[12][13][14] At a physiological pH of 7.4, a typical pyridine-containing compound will be significantly protonated, whereas its pyrimidine counterpart will be predominantly neutral.

  • Implications for Drug Design:

    • Reduced Off-Target Activity: High basicity can lead to interactions with unintended biological targets, such as the hERG channel, which can cause cardiotoxicity. Lowering the pKa can mitigate these risks.

    • Improved Cell Permeability: Highly basic compounds can become trapped in acidic organelles like lysosomes, a phenomenon known as lysosomal trapping. This reduces the effective concentration of the drug at its target site. A less basic pyrimidine analog is less susceptible to this issue.

    • Altered Solubility: While protonation can increase aqueous solubility, a more neutral pyrimidine may offer a better balance of solubility and permeability for optimal absorption.

Enhancing Metabolic Stability

Pyridine rings are often susceptible to metabolic oxidation by cytochrome P450 (CYP) enzymes, leading to the formation of N-oxides or hydroxylation at positions ortho or para to the nitrogen. These metabolic pathways can result in rapid clearance or the formation of potentially reactive metabolites.

  • Causality: The pyrimidine ring is electronically more deficient than pyridine, making it less prone to oxidative metabolism.[10][11] The presence of the second nitrogen deactivates the ring towards electrophilic attack, which is a key step in many oxidative processes.

  • Implications for Drug Design:

    • Increased Half-Life: By blocking a primary metabolic route, the pyridine-to-pyrimidine switch can significantly increase the drug's half-life, potentially leading to a lower required dose and less frequent administration.

    • Reduced Risk of Reactive Metabolites: Avoiding the formation of certain metabolites can reduce the risk of idiosyncratic drug-induced toxicity.

Modifying Target Engagement

The introduction of a second nitrogen atom creates an additional hydrogen bond acceptor, which can be strategically exploited to enhance target binding affinity and selectivity.[15]

  • Causality: The lone pair of electrons on the new nitrogen atom can form a crucial hydrogen bond with an amino acid residue in the target's binding pocket.[16][17] This can anchor the molecule in a more favorable conformation for optimal interaction.

  • Implications for Drug Design:

    • Increased Potency: A new, strong hydrogen bond can dramatically increase binding affinity (and thus, potency), sometimes by orders of magnitude.[18]

    • Improved Selectivity: If the corresponding residue for this new hydrogen bond is absent in related off-targets (e.g., other kinase isoforms), the pyrimidine analog can exhibit significantly higher selectivity, leading to a cleaner pharmacological profile.

The logical workflow for considering this bioisosteric replacement is summarized below.

G cluster_0 Lead Compound with Pyridine Moiety cluster_1 Identified Liabilities cluster_2 Proposed Solution cluster_3 Expected Outcomes Lead Lead Compound (Pyridine-Containing) Problem Assess Developability Profile Lead->Problem Liability1 High Basicity (pKa > 8.0) - hERG risk - Lysosomal trapping Problem->Liability1 Liability2 Metabolic Instability - Rapid clearance - Reactive metabolites Problem->Liability2 Liability3 Suboptimal Potency/Selectivity - Need for new interactions Problem->Liability3 Decision Consider Bioisosteric Replacement? Liability1->Decision Liability2->Decision Liability3->Decision Action Synthesize Pyrimidine Analog Decision->Action Yes Outcome1 Reduced pKa (Target: < 7.5) Action->Outcome1 Outcome2 Improved Metabolic Stability (Increased t½) Action->Outcome2 Outcome3 Altered Target Binding - Increased Potency (H-bond) - Enhanced Selectivity Action->Outcome3

Caption: Decision workflow for pyridine-to-pyrimidine bioisosteric replacement.

Comparative Physicochemical Properties

A quantitative comparison highlights the fundamental differences that a medicinal chemist leverages with this substitution.

PropertyPyridinePyrimidineRationale for Change
pKa (of conjugate acid) ~5.25[10]~1.23[10][12]The second nitrogen is strongly electron-withdrawing, reducing the basicity of the other nitrogen.[13]
Dipole Moment (Debye) ~2.2 D~2.3 DWhile values are similar, the vector orientation differs, impacting interactions in a defined pocket.
Aromaticity HighHighBoth are aromatic, maintaining planarity which is often crucial for binding.
Hydrogen Bond Acceptors 12The additional N atom provides a new hydrogen bond acceptor site.[15]
Reactivity Susceptible to electrophilic substitution (if activated) and nucleophilic attack.Less reactive to electrophilic substitution; more susceptible to nucleophilic attack.[10][11]The ring is more electron-deficient, influencing both synthetic routes and metabolic stability.

Experimental Validation: Synthesis and Evaluation Protocols

The theoretical benefits of a bioisosteric switch must be confirmed through rigorous experimentation. Below are self-validating protocols for the synthesis and evaluation of a pyrimidine analog compared to its pyridine parent.

Protocol: General Synthesis of a 2,4-Disubstituted Pyrimidine

This protocol outlines a common and reliable method for constructing the pyrimidine core, which can be adapted for a wide range of analogs. The Pinner reaction is a classic and effective method.[19]

Objective: To synthesize a pyrimidine analog for direct comparison with a pyridine-containing lead compound.

Methodology:

  • Step 1: Formation of the Amidine.

    • In a round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the desired nitrile (R1-CN, 1.0 eq) in anhydrous ethanol.

    • Cool the solution to 0°C in an ice bath.

    • Bubble dry hydrogen chloride (HCl) gas through the solution until saturation to form the imidate hydrochloride salt.

    • Seal the flask and stir at room temperature for 12-24 hours.

    • Remove the solvent under reduced pressure. To the resulting solid, add a solution of ammonia in ethanol and stir for 4-6 hours to form the amidine hydrochloride.

  • Step 2: Condensation with a 1,3-Dicarbonyl Compound.

    • To a separate flask, add the 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, R2-COCH2COOR3, 1.1 eq) and a base such as sodium ethoxide (1.1 eq) in anhydrous ethanol.

    • Stir the mixture for 30 minutes at room temperature to form the enolate.

    • Add the amidine hydrochloride (1.0 eq) from Step 1 to the enolate solution.

    • Heat the reaction mixture to reflux (typically 78°C for ethanol) and monitor by TLC or LC-MS until the starting materials are consumed (typically 8-16 hours).

  • Step 3: Work-up and Purification.

    • Cool the reaction mixture to room temperature and neutralize with a weak acid (e.g., acetic acid).

    • Remove the solvent under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure pyrimidine product.

  • Step 4: Characterization.

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.

Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

Objective: To determine and compare the metabolic stability (half-life, t½) of the parent pyridine compound and its pyrimidine analog.

Methodology:

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a stock solution of the test compound (Pyridine or Pyrimidine analog) at 10 mM in DMSO.

    • Prepare a 20 mg/mL stock of Human Liver Microsomes (HLM) in buffer.

    • Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation:

    • In a 96-well plate, pre-warm the HLM solution (final concentration 0.5 mg/mL) and phosphate buffer at 37°C for 10 minutes.

    • Add the test compound to the wells to achieve a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final incubation volume is typically 200 µL.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable compound like verapamil or carbamazepine).

  • Sample Processing:

    • Centrifuge the plate at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

    • The peak area ratio of the analyte to the internal standard is used for quantification.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining compound versus time.

    • The slope of the linear regression line (k) is determined.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .

    • Compare the t½ values of the pyridine and pyrimidine compounds. A longer t½ for the pyrimidine analog indicates improved metabolic stability.

Caption: Workflow for an in vitro Human Liver Microsome (HLM) stability assay.

Case Study: Impact on Kinase Inhibition

While specific proprietary data cannot be shared, we can examine a representative hypothetical case study based on common observations in kinase inhibitor design, where this bioisosteric switch is frequently employed.[20][21]

Background: A lead compound containing a 4-aminopyridine hinge-binder for Kinase X shows good potency (IC₅₀ = 50 nM) but suffers from rapid metabolism (t½ in HLM = 15 min) and a basic pKa of 8.5, leading to poor oral bioavailability.

Strategy: A bioisosteric replacement of the 4-aminopyridine with a 4-aminopyrimidine was proposed. The hypothesis was that the pyrimidine would lower the pKa, improve metabolic stability, and maintain or improve potency by interacting with the same hinge region.

Results:

CompoundStructureKinase X IC₅₀ (nM)HLM t½ (min)pKa
Lead-PYR R-Pyridine50158.5
Analog-PYM R-Pyrimidine35956.8

Analysis of Results:

  • Potency: The pyrimidine analog (Analog-PYM) showed a modest improvement in potency. This suggests the pyrimidine nitrogen effectively mimicked the pyridine's hydrogen bonding interaction in the kinase hinge region.

  • Metabolic Stability: A dramatic 6-fold increase in metabolic half-life was observed. This confirms that the pyridine ring was a major site of metabolism and that the more electron-deficient pyrimidine is significantly more robust.

  • Basicity: The pKa was reduced by 1.7 units, moving the compound into a more desirable range for drug development, likely reducing lysosomal trapping and improving its overall pharmacokinetic profile.

Caption: Pyridine vs. Pyrimidine interaction at a kinase hinge region.

Challenges and Final Considerations

While powerful, the pyridine-to-pyrimidine replacement is not a universal solution and must be considered within the broader context of the structure-activity relationship (SAR).

  • Loss of Potency: In some cases, the altered electronics or sterics of the pyrimidine ring may be detrimental to binding, leading to a loss of activity.[22] The subtle change in the position of the nitrogen lone pair can disrupt a critical interaction.

  • Introduction of New Liabilities: While one metabolic hotspot may be removed, another could be unmasked elsewhere in the molecule. A full metabolic profiling is always necessary.

  • Synthetic Feasibility: The synthetic routes to elaborate pyrimidine analogs may be more complex or lower-yielding than their pyridine counterparts, impacting the speed and cost of the drug discovery program.[23][24]

References

  • The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry.
  • A Brief Review on Bioisosterism in Drug Design and Designing of Advanced Drugs. International Journal of Research and Review.
  • Pyrimidine - Wikipedia. Wikipedia.
  • Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews - ACS Publications.
  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed.
  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Chemical Reviews.
  • Input of Isosteric and Bioisosteric Approach in Drug design. SciSpace.
  • The Pivotal Role of Pyrimidine Scaffolds in Medicinal Chemistry: A Technical Guide. Benchchem.
  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Journal of Pharmaceutical Research & Reports.
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC.
  • Recent medicinal approaches of novel pyrimidine analogs: A review. PMC.
  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Chemical Reviews.
  • Roles of pyridine and pyrimidine derivatives as privileged scaffolds in anticancer agents. Mini-Reviews in Medicinal Chemistry.
  • Pyrimidine - chemeurope.com. chemeurope.com.
  • Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents. Current Medicinal Chemistry.
  • Pyrimidines in Drug Discovery. PharmaBlock.
  • Pyridine vs. Pyrimidine: What's the Difference?. Difference Wiki.
  • Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands. PubMed.
  • (A) Effect of the bioisosteric replacement of pyrimidine (left) by... ResearchGate.
  • A Comparative Guide to Bioisosteric Replacement of the Pyrimidine Ring in Bioactive Compounds. Benchchem.
  • Pyrimidine to Pyridine - changes in H-bonding potential. Reddit.
  • Pyrimidine to Pyridine - differences in H-bonding potential. Reddit.
  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Arabian Journal of Chemistry.
  • Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. CCS Chemistry.
  • Why is pyrimidine less basic than pyridazine?. Quora.
  • Why is protonated pyrimidine (pKa = 1.0) more acidic than protona... Pearson+.
  • Pyrimidines. University of Liverpool.
  • Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. PubMed.
  • Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. Chinese Chemical Society.

Sources

Exploratory

The 5-Aminopyrimidine Architecture in Kinase Inhibitor Design: A Technical Guide

Executive Summary The 5-aminopyrimidine (5-AP) scaffold represents a "privileged structure" in medicinal chemistry, offering a distinct vector profile compared to the more ubiquitous 2,4-diaminopyrimidine class (e.g., me...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-aminopyrimidine (5-AP) scaffold represents a "privileged structure" in medicinal chemistry, offering a distinct vector profile compared to the more ubiquitous 2,4-diaminopyrimidine class (e.g., methotrexate-like). Its unique geometry allows for precise targeting of the ATP-binding pocket's hinge region while providing a dedicated vector (the 5-amino group) to probe the solvent-exposed front or the ribose-binding pocket. This guide dissects the structural rationale, synthetic pathways, and biological validation protocols necessary to leverage novel 5-AP derivatives for next-generation kinase inhibitor discovery.

Structural Rationale: The "Vector-Rich" Core

Unlike the flat architecture of many kinase inhibitors, the 5-aminopyrimidine core offers a trifecta of substitution vectors that facilitate multi-point binding:

  • The Hinge Binder (N1 & C2-NH): The pyrimidine N1 and an amino substituent at C2 typically form a bidentate hydrogen-bonding motif with the kinase hinge region (e.g., Met793 in EGFR, Cys133 in PLK1).

  • The Hydrophobic Anchor (C4): Substituents here often occupy the hydrophobic back pocket or interact with the gatekeeper residue.

  • The Solubilizing/Selectivity Vector (C5-NH): This is the distinguishing feature. The nitrogen at position 5 allows for the attachment of polar tails, acrylamides (for covalent bonding), or macrocyclization linkers without disrupting the essential hinge interactions.

Molecular Modeling Insight

In CDK9 inhibition, 2,4,5-trisubstituted pyrimidines utilize the C5-amino group to project substituents into the solvent channel, improving solubility and reducing affinity for off-target kinases like CDK2, which has a more restricted solvent front.

Synthetic Methodologies

The construction of 5-aminopyrimidine libraries requires robust routes that tolerate diverse functionality. Below are the two primary strategies.

Strategy A: The Nitro-Reduction Sequence (SNAr Focus)

This is the industry-standard route for generating high diversity at C2 and C4.

  • Starting Material: 2,4-dichloro-5-nitropyrimidine.

  • Step 1 (C4-Functionalization): Controlled SNAr at 0°C. The C4 position is more electrophilic due to the para-nitro effect.

  • Step 2 (C2-Functionalization): SNAr at elevated temperatures or Buchwald-Hartwig amination.

  • Step 3 (Nitro Reduction): Fe/NH4Cl or Pd/C + H2 yields the 5-amine.

  • Step 4 (Derivatization): Acylation, sulfonylation, or reductive amination of the 5-NH2.

Strategy B: Palladium-Catalyzed C5-Amination

Used when the 5-nitro precursor is unstable or unavailable.

  • Starting Material: 5-bromo-2,4-dichloropyrimidine.

  • Step 1 & 2: Sequential functionalization of C4 and C2.

  • Step 3: Buchwald-Hartwig coupling at C5 using a specialized ligand (e.g., BrettPhos) to install the amine.

Visualization of Workflows

Diagram 1: Synthetic Workflow for 5-AP Library Generation

This diagram outlines the divergent synthesis pathway starting from 2,4-dichloro-5-nitropyrimidine.

SynthesisWorkflow Start 2,4-Dichloro- 5-nitropyrimidine Inter1 4-Substituted- 2-chloro-5-nitro Start->Inter1 SNAr (0°C) R1-NH2 Inter2 2,4-Disubstituted- 5-nitropyrimidine Inter1->Inter2 SNAr (Reflux) or Buchwald R2-NH2 AmineCore 5-Amino-2,4- disubstituted pyrimidine Inter2->AmineCore Reduction (Fe/NH4Cl or H2/Pd) FinalDrug Target Kinase Inhibitor (5-AP) AmineCore->FinalDrug Acylation/ Alkylation (R3-X)

Caption: Divergent synthetic pathway for 5-aminopyrimidine derivatives via the nitro-reduction route.

Diagram 2: Kinase Binding Mode & Interaction Logic

This diagram visualizes how the 5-AP scaffold engages the ATP-binding pocket.

BindingMode Hinge Hinge Region (e.g., Met793) Gatekeeper Gatekeeper Residue (e.g., T790M) SolventFront Solvent Front (Solubility/Selectivity) RibosePocket Ribose Pocket Scaffold 5-Aminopyrimidine Core N1 N1 (Acceptor) Scaffold->N1 C2 C2-NH (Donor) Scaffold->C2 C4 C4-Substituent Scaffold->C4 C5 C5-Amino Tail Scaffold->C5 N1->Hinge H-Bond C2->Hinge H-Bond C4->Gatekeeper Hydrophobic/Steric C4->RibosePocket Occupancy C5->SolventFront Solubilizing Group or Warhead

Caption: Pharmacophore mapping of 5-aminopyrimidines within the kinase ATP-binding pocket.

Experimental Protocols

Protocol A: Synthesis of 5-Amino-2,4-bis(phenylamino)pyrimidine (General Procedure)

Objective: To synthesize a core scaffold for SAR exploration.

  • C4 Substitution:

    • Dissolve 2,4-dichloro-5-nitropyrimidine (1.0 eq) in THF at 0°C.

    • Add amine R1-NH2 (1.0 eq) and DIPEA (1.2 eq) dropwise.

    • Stir at 0°C for 2 hours. Monitor by TLC (Hexane/EtOAc 3:1).

    • Note: Regioselectivity is controlled by temperature; higher temps lead to bis-substitution.

  • C2 Substitution:

    • To the crude reaction mixture, add aniline R2-NH2 (1.2 eq).

    • Heat to reflux (65°C) for 4-6 hours.

    • Precipitate product with water or purify via flash chromatography.

  • Nitro Reduction:

    • Suspend the dinitro intermediate in EtOH/H2O (4:1).

    • Add Iron powder (5.0 eq) and NH4Cl (5.0 eq).

    • Reflux for 2 hours. Filter hot through Celite.

    • Concentrate and recrystallize from MeOH.

Protocol B: ADP-Glo™ Kinase Assay (Validation)

Objective: Determine IC50 values for synthesized derivatives.

  • Preparation: Dilute compounds in DMSO (10-point dose-response).

  • Enzyme Reaction:

    • Mix kinase (e.g., EGFR-WT, 2 ng/µL), substrate (Poly Glu:Tyr, 0.2 mg/mL), and ATP (10 µM) in reaction buffer.

    • Add 1 µL of compound.

    • Incubate at RT for 60 minutes.

  • Detection:

    • Add ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Analysis: Measure luminescence on a plate reader. Calculate IC50 using non-linear regression (GraphPad Prism).

Quantitative Data Summary: SAR Trends

The following table summarizes the impact of C5-substitution on selectivity profiles, based on aggregated literature data for CDK and EGFR targets.

C5-SubstituentTarget KinaseSelectivity DriverAvg.[1] IC50 (nM)Solubility (LogS)
-H (Unsubstituted)Pan-KinasePoor (Hinge only)50 - 200-4.5 (Poor)
-NH-Acryl EGFR (T790M)Covalent Cys797< 10-3.8 (Moderate)
-NH-Piperazine CDK9Solvent Front15 - 40-2.1 (Good)
-NH-Pyrazolyl CHK1Shape Complementarity< 1-3.0 (Moderate)

Data derived from structure-activity relationship studies [1, 2, 4].[1][2][3][4][5]

References

  • DiMauro, E. F., et al. (2008).[6] Structure-guided design of aminopyrimidine amides as potent, selective inhibitors of lymphocyte specific kinase.[6] Journal of Medicinal Chemistry. Link

  • Shao, Y., et al. (2013). Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors. European Journal of Medicinal Chemistry. Link

  • BenchChem Technical Guide. (2025). Discovery of Novel Aminopyrimidine Compounds as Kinase Inhibitors.[2][7][8][9] Link

  • Wang, J., et al. (2019). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor.[10] European Journal of Medicinal Chemistry. Link

  • Zhang, Y., et al. (2024). Identification of novel aminopyrimidine derivatives for the treatment of mutant NSCLC. European Journal of Medicinal Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Microwave-assisted synthesis of trifluoromethyl phenyl pyrimidines

Application Note & Protocol Topic: Microwave-Assisted Synthesis of Trifluoromethyl Phenyl Pyrimidines: A Rapid and Efficient Approach for Drug Discovery Scaffolds Audience: Researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Microwave-Assisted Synthesis of Trifluoromethyl Phenyl Pyrimidines: A Rapid and Efficient Approach for Drug Discovery Scaffolds

Audience: Researchers, scientists, and drug development professionals.

Introduction: Accelerating the Discovery of Novel Therapeutics

The pyrimidine core is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, including antiviral, anticancer, and antibacterial drugs.[1][2][3] Its versatile structure allows for extensive functionalization to modulate biological activity. A particularly powerful modification in modern drug design is the incorporation of a trifluoromethyl (CF3) group. This moiety is prized for its ability to enhance a molecule's metabolic stability, increase its lipophilicity for better membrane permeability, and improve binding affinity to target proteins.[4][5]

The synthesis of complex molecules like trifluoromethyl phenyl pyrimidines has traditionally relied on conventional heating methods, which often involve long reaction times, high energy consumption, and the formation of unwanted byproducts.[6] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green chemistry technique that circumvents these limitations.[7][8][9] By utilizing direct, uniform heating of polar molecules through dipolar polarization and ionic conduction mechanisms, microwave irradiation dramatically accelerates reaction rates, often reducing synthesis times from hours to mere minutes.[1][10][11][12] This leads to higher product yields, improved purity, and significant energy savings, making it an invaluable tool for rapid library generation in drug discovery.[13][14]

This application note provides a comprehensive guide and a detailed protocol for the synthesis of trifluoromethyl phenyl pyrimidines via a microwave-assisted Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic advantages of this approach and offer practical insights for its successful implementation in the laboratory.

Reaction Mechanism: The Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling is a robust and widely used method for forming carbon-carbon bonds, making it ideal for attaching a phenyl group to a pyrimidine scaffold.[3][15][16] The reaction typically involves a palladium catalyst, a base, and the coupling of a halide or tosylate with a boronic acid.

The catalytic cycle, illustrated below, consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the trifluoromethyl pyrimidine, forming a Pd(II) complex.

  • Transmetalation: The phenyl group is transferred from the boronic acid (activated by the base) to the palladium center.

  • Reductive Elimination: The desired trifluoromethyl phenyl pyrimidine product is formed, and the Pd(0) catalyst is regenerated to continue the cycle.

Microwave irradiation significantly enhances each step of this cycle by providing rapid and homogeneous heating, which overcomes activation energy barriers more efficiently than conventional methods.[6][12]

Suzuki_Miyaura_Mechanism cluster_cycle Catalytic Cycle cluster_reactants cluster_products Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex R¹-Pd(II)L₂-X OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_Aryl R¹-Pd(II)L₂-R² Transmetal->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Regenerated Catalyst Product Pyrimidine-Phenyl (R¹-R²) RedElim->Product Product Formation R1X Pyrimidine-X (R¹-X) R1X->OxAdd Substrate Boronic Phenyl-B(OH)₂ (R²-B(OH)₂) + Base Boronic->Transmetal Coupling Partner

Caption: The Suzuki-Miyaura catalytic cycle for C-C bond formation.

Experimental Application & Protocols

Materials and Equipment

Reagents:

  • 2-Chloro-4-(trifluoromethyl)pyrimidine (or other suitable halide/tosylate)

  • Substituted Phenylboronic Acid

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Base: Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)

  • Solvent: 1,4-Dioxane/Water (4:1 mixture) or Water[15][16]

  • Ethyl Acetate (for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography)

Equipment:

  • Dedicated microwave reactor for organic synthesis (e.g., CEM Discover, Biotage Initiator)

  • Microwave process vials (2-5 mL or 10-20 mL) with snap caps/crimp seals

  • Magnetic stir bars

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates

General Experimental Workflow

The process begins with the careful preparation of reagents, followed by microwave-assisted reaction, and concludes with product work-up and purification.

workflow start Start reagent_prep 1. Reagent Preparation (Weigh Pyrimidine, Boronic Acid, Catalyst, and Base) start->reagent_prep add_to_vial 2. Add Reagents to Microwave Vial reagent_prep->add_to_vial add_solvent 3. Add Solvent & Stir Bar add_to_vial->add_solvent seal_vial 4. Seal Vial add_solvent->seal_vial mw_reaction 5. Microwave Irradiation (Set Time, Temp, Power) seal_vial->mw_reaction cooling 6. Cool to Room Temp mw_reaction->cooling workup 7. Reaction Work-up (Extraction & Drying) cooling->workup purification 8. Purification (Column Chromatography) workup->purification analysis 9. Characterization (NMR, MS) purification->analysis end End Product analysis->end

Caption: Step-by-step workflow for microwave-assisted synthesis.

Detailed Step-by-Step Protocol

This protocol describes a representative synthesis of 2-(phenyl)-4-(trifluoromethyl)pyrimidine.

  • Vial Preparation: To a 2-5 mL microwave reaction vial equipped with a magnetic stir bar, add 2-chloro-4-(trifluoromethyl)pyrimidine (0.5 mmol, 1.0 eq.), phenylboronic acid (0.6 mmol, 1.2 eq.), and potassium carbonate (1.0 mmol, 2.0 eq.).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.025 mmol, 0.05 eq.). The low catalyst loading is a key advantage of this efficient method.[3]

  • Solvent Addition: Add 2.5 mL of a pre-mixed 1,4-dioxane and water (4:1) solvent system.

  • Sealing: Securely cap the vial. Causality Note: Proper sealing is critical to allow the reaction to reach temperatures above the solvent's boiling point, which is essential for rapid reaction rates.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at 120°C for 15-20 minutes with stirring.[3][17] The reactor will automatically modulate power to maintain the set temperature.

  • Cooling: After the irradiation is complete, allow the vial to cool to room temperature using the instrument's automated cooling system.

  • Work-up: Once cooled, open the vial and transfer the contents to a separatory funnel. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-(phenyl)-4-(trifluoromethyl)pyrimidine.

Expected Results & Discussion

The microwave-assisted protocol provides excellent yields in remarkably short reaction times compared to conventional heating methods, which can take several hours or even days.[14][16][18] The efficiency of this method allows for the rapid synthesis of a diverse library of compounds by varying the substituted phenylboronic acid.

Table 1: Representative Data for Microwave-Assisted Synthesis of Phenyl Pyrimidine Derivatives

EntryPhenylboronic Acid SubstituentReaction Time (min)Yield (%)
1H1592%
24-methoxy1595%
34-chloro2088%
43-fluoro2090%
54-methyl1594%

Note: Yields are based on isolated product after purification and are representative examples based on literature precedents.[3][15]

The "Why": Justification of Experimental Choices
  • Why Microwave Heating? The primary advantage is speed. Dielectric heating provides energy directly to the polar reaction mixture, resulting in rapid temperature increases and uniform heating that avoids hot spots common in conventional oil baths.[7][10] This leads to cleaner reactions with fewer byproducts.[11][13]

  • Why Pd(PPh₃)₄? This is a versatile and commercially available Pd(0) catalyst that is highly effective for a wide range of Suzuki couplings. Its bulky phosphine ligands facilitate the oxidative addition and reductive elimination steps.[15][16]

  • Why a Base and Water? The base (K₂CO₃) is crucial for activating the boronic acid to facilitate the transmetalation step. Using water as a co-solvent is not only a "green" choice but can also accelerate the reaction in many cases.[15][16]

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Yield Inactive catalyst; Insufficient temperature or time; Poor quality reagents.Use fresh catalyst; Increase reaction temperature or time in increments; Ensure reagents are pure and dry.
Incomplete Reaction Microwave power absorption is low; Insufficient reaction time.Increase irradiation time; If possible, switch to a more polar solvent system to improve microwave energy absorption.
Formation of Side Products Catalyst degradation; Reaction temperature is too high.Degas the solvent to remove oxygen; Lower the reaction temperature; Screen alternative palladium catalysts or ligands.
Difficulty in Purification Presence of closely-related impurities or unreacted starting material.Optimize the reaction to drive it to completion; Adjust the solvent system for column chromatography for better separation.

Conclusion

The microwave-assisted Suzuki-Miyaura cross-coupling reaction is a superior method for the synthesis of trifluoromethyl phenyl pyrimidines. It offers dramatic reductions in reaction time, high yields, and cleaner product profiles, aligning with the principles of green chemistry.[8] This protocol provides a robust and scalable platform for researchers in drug discovery to rapidly generate diverse libraries of these high-value heterocyclic compounds, thereby accelerating the identification of new therapeutic leads.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024).
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science.
  • Microwave-Promoted Synthesis of 4-Arylpyrimidines by Pd-Catalysed Suzuki–Miyaura Coupling of 4-Pyrimidyl Tosylates in W
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (n.d.). PMC.
  • Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A.
  • Microwave Chemistry and its Applications. (2020). Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Microwave-Promoted Synthesis of 4-Arylpyrimidines by Pd-Catalysed Suzuki–Miyaura Coupling of 4-Pyrimidyl Tosylates in W
  • A Technical Guide to the Characterization of Trifluoromethylpyrimidine Deriv
  • Microwave Induced Green Synthesis: Sustainable Technology for Efficient Development of Bioactive Pyrimidine Scaffolds. (2023). Bentham Science.
  • Application Notes and Protocols: Microwave-Assisted Synthesis of 3-(2-(Trifluoromethyl)phenyl)
  • Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine deriv
  • Microwave Assisted Diversified Synthesis of Pyrimidines: An Overview. (2025).
  • Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity. (2018). PMC.
  • Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. (2022). Frontiers.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). MDPI.
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC Publishing.
  • Microwave-assisted synthesis of nitrogen-containing heterocycles. (2013). Taylor & Francis Online.
  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. (2020). Journal of Drug Delivery and Therapeutics.
  • Microwave Assisted Synthesis and Biological Evaluation of 1, 2, 4-Triazolo [1, 5-A] Pyrimidines. (2016).

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-(4-(Trifluoromethyl)phenyl)pyrimidin-5-amine

Welcome to the technical support center for the purification of 2-(4-(trifluoromethyl)phenyl)pyrimidin-5-amine. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth tr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-(4-(trifluoromethyl)phenyl)pyrimidin-5-amine. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this specific molecule. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions during your purification process.

Introduction to the Molecule and Purification Challenges

2-(4-(Trifluoromethyl)phenyl)pyrimidin-5-amine is a heterocyclic compound featuring a pyrimidine core, a trifluoromethylphenyl substituent, and an amine group. This combination of functionalities presents a unique set of purification challenges:

  • Polarity: The presence of the amine and pyrimidine nitrogens imparts polarity, which can lead to issues like peak tailing in chromatography.

  • Basicity: The amine group is basic and can interact with acidic silica gel, potentially leading to poor separation or even degradation.

  • Solubility: The aromatic rings and the trifluoromethyl group contribute to its solubility in organic solvents, but finding an ideal recrystallization solvent can be challenging.

  • Potential Impurities: The synthesis of this molecule can result in various impurities, including unreacted starting materials, by-products from side reactions, and residual catalysts.

This guide will provide you with the tools and knowledge to overcome these challenges and obtain your target compound with high purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying 2-(4-(trifluoromethyl)phenyl)pyrimidin-5-amine?

A1: The most common and effective methods for purifying this compound are:

  • Flash Column Chromatography: This is often the first choice for removing a wide range of impurities. Normal-phase chromatography on silica gel is a good starting point.[1]

  • Recrystallization: This technique is excellent for achieving high purity, provided a suitable solvent or solvent system can be identified.

  • Preparative High-Performance Liquid Chromatography (HPLC): For very high purity requirements or difficult separations, preparative HPLC is a powerful tool.[2]

Q2: What are the likely impurities I might encounter?

A2: Based on common synthetic routes for similar 2-aryl-5-aminopyrimidines, potential impurities include:

  • Starting materials: Such as a 2-halopyrimidine and 4-(trifluoromethyl)phenylboronic acid (in the case of a Suzuki coupling) or 2-chloro-5-nitropyrimidine and a substituted aniline followed by reduction.[3]

  • Homocoupled by-products: From the boronic acid in a Suzuki coupling.

  • Isomers: Depending on the synthetic route, positional isomers could be formed.

  • Partially reacted intermediates: For example, if the synthesis involves the reduction of a nitro group to an amine, some of the nitro-intermediate may remain.[3]

Q3: How does the trifluoromethyl group affect purification?

A3: The trifluoromethyl (CF3) group is strongly electron-withdrawing and increases the lipophilicity of the molecule. This can influence its solubility and retention behavior in chromatography. The C-F bond is very strong, making the CF3 group generally stable under typical purification conditions.[4]

Troubleshooting and Optimization Guides

Flash Column Chromatography

Issue 1: My compound is streaking or tailing on the silica gel column.

  • Cause: The basic amine group on your compound is likely interacting with the acidic silanol groups on the surface of the silica gel.

  • Solution 1: Add a basic modifier to your eluent. A small amount of triethylamine (Et3N) (e.g., 0.1-1%) in your mobile phase can neutralize the acidic sites on the silica gel, leading to sharper peaks.[5]

  • Solution 2: Pre-treat your silica gel. You can create a slurry of your silica gel in your starting eluent containing triethylamine, then pack the column. This ensures the stationary phase is neutralized before you load your sample.[5]

Issue 2: I'm not getting good separation between my product and an impurity.

  • Cause: The polarity of your eluent may not be optimal for resolving the components.

  • Solution 1: Optimize your solvent system using Thin Layer Chromatography (TLC). Before running a column, test different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) on a TLC plate. Aim for an Rf value of 0.2-0.4 for your target compound to achieve good separation on the column.

  • Solution 2: Use a gradient elution. Start with a less polar solvent system and gradually increase the polarity. This can help to separate compounds with similar polarities.

  • Solution 3: Consider a different stationary phase. If normal-phase silica gel is not effective, you could try reverse-phase chromatography with a C18-functionalized silica gel.

Detailed Protocol: Flash Column Chromatography

This protocol is a recommended starting point for the purification of 2-(4-(trifluoromethyl)phenyl)pyrimidin-5-amine.

  • TLC Analysis:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a series of test eluents. A good starting point is a mixture of hexanes and ethyl acetate (e.g., start with 70:30 and adjust as needed). Add 0.5% triethylamine to the eluent to improve peak shape.

    • The ideal eluent will give your product an Rf of ~0.3.

  • Column Packing:

    • Choose an appropriately sized column for your sample amount (a general rule of thumb is a 30:1 to 50:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in your initial, low-polarity eluent.

    • Carefully pour the slurry into the column, allowing the silica to settle into a uniform bed. Gently tap the column to aid in packing. Do not let the column run dry.

  • Sample Loading:

    • Wet Loading: Dissolve your crude product in a minimal amount of your starting eluent and carefully apply it to the top of the column.

    • Dry Loading: Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to dryness. Carefully add the resulting powder to the top of the column. This method is preferred for less soluble compounds or when a very concentrated starting band is desired.

  • Elution and Fraction Collection:

    • Begin eluting with your chosen solvent system.

    • If using a gradient, gradually increase the proportion of the more polar solvent.

    • Collect fractions and monitor them by TLC to identify those containing your pure product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain your purified compound.

Recrystallization

Issue 1: My compound "oils out" instead of forming crystals.

  • Cause 1: The solution is supersaturated, and the compound is coming out of solution too quickly.

  • Solution: Re-heat the solution to dissolve the oil, and then add a small amount of additional hot solvent to reduce the saturation. Allow the solution to cool more slowly.

  • Cause 2: Impurities are inhibiting crystal lattice formation.

  • Solution: The crude material may need a preliminary purification by column chromatography to remove impurities that are interfering with crystallization.

Issue 2: No crystals form, even after cooling.

  • Cause: The compound is too soluble in the chosen solvent, even at low temperatures.

  • Solution 1: Try a different solvent. Experiment with solvents of varying polarities.

  • Solution 2: Use a two-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) at an elevated temperature until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to clarify the solution, and then allow it to cool slowly.

  • Solution 3: Induce crystallization.

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.

    • Seeding: Add a tiny crystal of the pure compound to the solution to initiate crystal growth.

Detailed Protocol: Two-Solvent Recrystallization

This protocol is a general guideline. The choice of solvents will need to be determined experimentally.

  • Solvent Selection:

    • Find a "good" solvent in which your compound is very soluble (e.g., dichloromethane, ethyl acetate, or acetone).

    • Find a "poor" solvent in which your compound is not very soluble (e.g., hexanes, heptane, or water). The two solvents must be miscible.

  • Dissolution:

    • Place your crude compound in an Erlenmeyer flask.

    • Add the "good" solvent dropwise while heating and stirring until the compound just dissolves. Use the minimum amount of hot solvent necessary.

  • Addition of "Poor" Solvent:

    • While the solution is still hot, add the "poor" solvent dropwise until you see persistent cloudiness (turbidity).

    • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a beaker can help to slow the cooling rate.

    • Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold "poor" solvent to remove any remaining soluble impurities.

    • Dry the crystals under vacuum to remove all traces of solvent.

Data Summary Tables

Table 1: Recommended Starting Solvent Systems for Flash Column Chromatography

Solvent System (v/v)Triethylamine (v/v)PolarityNotes
Hexanes / Ethyl Acetate (90:10 to 50:50)0.5%Low to MediumA good starting point for many organic compounds.
Dichloromethane / Methanol (99:1 to 95:5)0.5%Medium to HighUseful if your compound is more polar.
Toluene / Acetone (95:5 to 80:20)0.5%MediumCan offer different selectivity compared to ester-based systems.

Table 2: Potential Solvent Pairs for Two-Solvent Recrystallization

"Good" Solvent"Poor" SolventNotes
DichloromethaneHexanesA common and effective pair for many organic compounds.
Ethyl AcetateHeptaneAnother widely used combination.
AcetoneWaterUseful for more polar compounds.
EthanolWaterA classic choice for compounds with some water solubility.

Visualized Workflows

PurificationWorkflow cluster_0 Initial Purification cluster_1 High-Purity Polish Crude Crude Product TLC TLC Analysis Crude->TLC Column Flash Column Chromatography TLC->Column Select Eluent Fractions Collect & Analyze Fractions Column->Fractions Impure_Solid Combined Fractions Fractions->Impure_Solid Combine Pure Fractions Recrystallize Recrystallization Impure_Solid->Recrystallize HPLC_Check Purity Check (Analytical HPLC) Recrystallize->HPLC_Check Pure_Product Pure Product (>99%) HPLC_Check->Pure_Product Purity Confirmed Troubleshooting Start Column Chromatography Issue Streaking Streaking/Tailing Peak? Start->Streaking Separation Poor Separation? Streaking->Separation No Add_Base Add 0.5% Et3N to Eluent Streaking->Add_Base Yes Optimize_Eluent Optimize Eluent via TLC Separation->Optimize_Eluent Yes Pretreat_Silica Pre-treat Silica with Base Add_Base->Pretreat_Silica Success Improved Separation Add_Base->Success Gradient Use Gradient Elution Optimize_Eluent->Gradient Optimize_Eluent->Success Reverse_Phase Consider Reverse Phase Gradient->Reverse_Phase

Caption: Decision tree for troubleshooting flash column chromatography.

References

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology. Available at: [Link]

  • Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules. Available at: [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology. Available at: [Link]

  • Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. National Institutes of Health. Available at: [Link]

  • Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. University of Leeds. Available at: [Link]

  • LABTips: Preparative HPLC for Purification Workflows. Labcompare. Available at: [Link]

  • Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 5-Aminopyrimidine via Nitro Reduction

Welcome to the technical support center dedicated to the synthesis of 5-aminopyrimidine, a critical building block in pharmaceutical and materials science.[1][2] This guide is designed for researchers, scientists, and dr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of 5-aminopyrimidine, a critical building block in pharmaceutical and materials science.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the reduction of a nitro group on the pyrimidine ring. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you optimize your reaction yields and purity.

Section 1: Understanding the Reaction - The "Why" Behind the "How"

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis.[3] This six-electron reduction typically proceeds through nitroso and hydroxylamine intermediates.[3] The choice of reducing agent and reaction conditions is paramount to ensure the complete conversion to the desired amine while avoiding the accumulation of these intermediates or the formation of undesired side products such as azoxy or azo compounds.[4]

The pyrimidine ring system presents its own set of challenges. The electron-deficient nature of the ring can influence the reactivity of the nitro group and the stability of the resulting amine. Careful control of the reaction environment is therefore crucial for a successful synthesis.

Section 2: Troubleshooting Common Issues in 5-Aminopyrimidine Synthesis

This section addresses specific problems you might encounter during your experiments in a practical question-and-answer format.

Q1: My reaction is sluggish or incomplete, resulting in a low yield of 5-aminopyrimidine. What are the likely causes and how can I improve the conversion?

A1: Low conversion is a frequent hurdle. Several factors, from catalyst activity to reaction temperature, can be at play. A systematic approach to troubleshooting is key.[4][5]

  • Catalyst Inactivity (for Catalytic Hydrogenation):

    • Cause: The catalyst (e.g., Pd/C, Raney Nickel) may have lost its activity due to improper storage, handling, or poisoning by impurities in the starting material or solvent.

    • Solution:

      • Use fresh, high-quality catalyst.

      • Ensure the catalyst is handled under an inert atmosphere, especially Raney Nickel.

      • Purify the 5-nitropyrimidine starting material and use high-purity, degassed solvents.

  • Insufficient Reducing Agent (for Metal/Acid or Other Reductions):

    • Cause: The stoichiometry of the reducing agent (e.g., Fe, SnCl₂) may be insufficient to drive the reaction to completion.

    • Solution:

      • Increase the molar equivalents of the reducing agent. A typical starting point is 3-5 equivalents.

      • Ensure the metal is finely powdered to maximize surface area.[4]

  • Suboptimal Reaction Temperature:

    • Cause: Many nitro reductions proceed at room temperature, but some substrates require heating to achieve a reasonable rate.[4]

    • Solution:

      • Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS. Be cautious, as excessive heat can promote side reactions.[4]

  • Poor Solubility:

    • Cause: The 5-nitropyrimidine starting material may have poor solubility in the chosen solvent, limiting its interaction with the catalyst or reducing agent.

    • Solution:

      • Experiment with different solvents or solvent mixtures. For catalytic hydrogenation, polar solvents like ethanol, methanol, or ethyl acetate are common.[6][7] For metal/acid reductions, acetic acid or aqueous HCl are often used.[8]

Q2: I'm observing significant side products in my reaction mixture. How can I improve the selectivity for 5-aminopyrimidine?

A2: The formation of side products is a common challenge arising from the stepwise nature of nitro group reduction.[4] The key is to control the reaction conditions to favor the complete six-electron reduction.

  • Formation of Hydroxylamine, Nitroso, or Azoxy/Azo Compounds:

    • Cause: These are intermediates in the reduction pathway.[3] Their accumulation can be due to insufficient reducing power, non-optimal pH, or high reaction temperatures.

    • Solution:

      • Increase Reducing Agent Stoichiometry: Ensure a sufficient excess of the reducing agent is present to push the reaction to completion.[4]

      • Optimize pH: For metal/acid reductions, maintaining an acidic environment is crucial. For catalytic hydrogenations, the reaction is typically run under neutral conditions.

      • Temperature Control: For exothermic reactions, proper cooling is necessary to prevent localized overheating, which can favor the formation of condensation byproducts like azoxy compounds.[4] The addition of vanadium compounds as co-catalysts in catalytic hydrogenation has been shown to prevent the accumulation of hydroxylamines.[9][10]

  • Dehalogenation (if applicable to substituted pyrimidines):

    • Cause: If your pyrimidine ring has halogen substituents, they can be susceptible to hydrogenolysis, especially with Pd/C catalysts.[11][12]

    • Solution:

      • Use a less reactive catalyst like Raney Nickel or a sulfided platinum catalyst.[11][13]

      • Employ non-catalytic methods such as reduction with SnCl₂ or Fe/HCl, which generally do not cause dehalogenation.[14]

Q3: The work-up and purification of my 5-aminopyrimidine are proving difficult. What are some effective strategies?

A3: 5-Aminopyrimidine can be somewhat polar and may require specific purification techniques.

  • Removal of Metal Salts (from Metal/Acid Reductions):

    • Strategy: After the reaction, the mixture is typically basified to precipitate metal hydroxides, which are then removed by filtration. The product can then be extracted into an organic solvent.

  • Purification Techniques:

    • Recrystallization: Recrystallization from a suitable solvent like toluene or benzene can be an effective method for obtaining pure 5-aminopyrimidine.[15]

    • Column Chromatography: If recrystallization is not sufficient, silica gel column chromatography can be employed. A polar mobile phase, such as ethyl acetate/hexane or dichloromethane/methanol, is typically used.

    • Conversion to a Salt: In some cases, converting the amine to a salt (e.g., hydrochloride) can facilitate purification, followed by neutralization to recover the free amine.

Section 3: Comparative Data and Protocols

To aid in your experimental design, the following table summarizes common reduction methods with their typical conditions and outcomes.

Method Reducing Agent/Catalyst Solvent Temperature Typical Yield Key Advantages Potential Drawbacks
Catalytic Hydrogenation H₂, Pd/C (5-10 mol%)Ethanol, Methanol, Ethyl AcetateRoom Temp - 50°CHighClean reaction, easy work-upCan reduce other functional groups, potential for dehalogenation
Catalytic Hydrogenation H₂, Raney NickelEthanol, MethanolRoom Temp - 50°CGood to HighLess prone to dehalogenation than Pd/CPyrophoric, requires careful handling
Metal/Acid Reduction Fe powder, HCl or Acetic AcidWater, Ethanol, Acetic AcidRefluxGood to HighEconomical, tolerant of many functional groupsRequires neutralization and removal of iron salts
Metal Salt Reduction SnCl₂·2H₂OEthanol, Ethyl AcetateRoom Temp - RefluxGood to HighMild, highly selective, tolerates many functional groupsStoichiometric amounts of tin salts produced
Transfer Hydrogenation Ammonium formate, Pd/CMethanolRefluxGood to HighAvoids the use of gaseous hydrogenRequires a large excess of the hydrogen donor

Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is a general guideline and may require optimization for your specific setup.

  • Reaction Setup: In a hydrogenation flask, dissolve 5-nitropyrimidine (1 equivalent) in a suitable solvent (e.g., ethanol, 10-20 mL per gram of substrate).

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (5-10 mol%) to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).[6]

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure the atmosphere is replaced with hydrogen.[6]

  • Reaction: Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.[6]

  • Monitoring: Monitor the reaction progress by TLC, LC-MS, or by observing hydrogen uptake.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 5-aminopyrimidine. Purify by recrystallization or column chromatography.

Protocol 2: Reduction using Tin(II) Chloride (SnCl₂)

This method is particularly useful for substrates with other reducible functional groups.[14]

  • Reaction Setup: In a round-bottom flask, dissolve 5-nitropyrimidine (1 equivalent) in absolute ethanol (10-20 mL per gram of substrate).[14]

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature or heat to reflux.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully quench by adding a saturated aqueous solution of sodium bicarbonate until the pH is basic.

  • Isolation: Extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Section 4: Visualizing the Process

Diagram 1: General Nitro Reduction Pathway and Potential Side Reactions

Nitro_Reduction_Pathway Start 5-Nitropyrimidine (R-NO2) Nitroso Nitroso Intermediate (R-NO) Start->Nitroso +2e-, +2H+ Hydroxylamine Hydroxylamine Intermediate (R-NHOH) Nitroso->Hydroxylamine +2e-, +2H+ Azoxy Azoxy Compound (R-N=N(O)-R) Nitroso->Azoxy + R-NHOH - H2O Amine 5-Aminopyrimidine (R-NH2) Hydroxylamine->Amine +2e-, +2H+ Azo Azo Compound (R-N=N-R) Azoxy->Azo Reduction

Caption: The stepwise reduction of a nitro group and common condensation side products.

Diagram 2: Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting Start Low Yield of 5-Aminopyrimidine Check_Conversion Check Reaction Conversion (TLC, LC-MS) Start->Check_Conversion Incomplete Incomplete Conversion Check_Conversion->Incomplete Yes Complete Complete Conversion (but low isolated yield) Check_Conversion->Complete No Catalyst Catalyst Inactive? Incomplete->Catalyst Workup Issues with Work-up/ Purification? Complete->Workup Reagent Insufficient Reducing Agent? Catalyst->Reagent No Use fresh catalyst Use fresh catalyst Catalyst->Use fresh catalyst Yes Temp Temperature Too Low? Reagent->Temp No Increase stoichiometry Increase stoichiometry Reagent->Increase stoichiometry Yes Solubility Poor Solubility? Temp->Solubility No Increase temperature Increase temperature Temp->Increase temperature Yes Change solvent Change solvent Solubility->Change solvent Yes Optimize extraction pH\nand purification method Optimize extraction pH and purification method Workup->Optimize extraction pH\nand purification method Yes

Caption: A decision tree for troubleshooting low yields in 5-aminopyrimidine synthesis.

Section 5: Frequently Asked Questions (FAQs)

  • Q: Can I use sodium borohydride (NaBH₄) to reduce the nitro group on a pyrimidine ring?

    • A: Sodium borohydride alone is generally not strong enough to reduce an aromatic nitro group. However, its reactivity can be enhanced by the addition of a catalyst, such as nickel or cobalt salts, or palladium on carbon.[16] These systems can be quite effective and chemoselective.

  • Q: Is it possible to selectively reduce one nitro group in a dinitropyrimidine?

    • A: Yes, selective reduction is possible, but it requires careful control of reaction conditions and the choice of reagent. Reagents like sodium sulfide or polysulfides are known for their ability to selectively reduce one nitro group in the presence of another.[7][11]

  • Q: How can I monitor the progress of my reaction in real-time?

    • A: Besides TLC and LC-MS, in-situ monitoring techniques like IR spectroscopy can be powerful tools, especially in a process development setting. The disappearance of the characteristic nitro group stretches (around 1530 and 1350 cm⁻¹) and the appearance of the N-H stretches of the amine (around 3300-3500 cm⁻¹) can be tracked.[4] For catalytic hydrogenations, monitoring the uptake of hydrogen gas can also indicate the reaction's progress.

References

  • Whittaker, N. (1951). 5-AMINOPYRIMIDINE | 591-55-9. J Chem Soc, 1565.
  • Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines.
  • BenchChem. (2025, December). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines.
  • Ragaini, F., & Cenini, S. (2016, July 21). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines.
  • BenchChem. (2025). Application Notes and Protocols: Catalytic Hydrogenation of 3-Amino-4-nitropyridine 1-oxide.
  • Zhang, T., et al. (n.d.).
  • Mettler Toledo. (n.d.).
  • BenchChem. (2025).
  • Recent developments in the reduction of aromatic and aliph
  • Dorfman, Y. A. (n.d.). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Academia.edu.
  • Guo, W., et al. (2024, December 16). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
  • Reduction method of nitroso-nitro pyrimidine compound. (n.d.).
  • What are the best reagents to reduce aromatic nitro to amine? Does anyone have suggestions other than Raney Ni, Pd/C, Sn/HCl, Fe/HCl? (2012, October 16).
  • BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • Glasnov, T., & Kappe, C. O. (n.d.). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Nitro Reduction.
  • How to do a reduction of 4,6 dichloro-5-nitro pyrimidine to 4,6 dichloro-5-amino pyrimidine? (2013, December 24).
  • Process for synthesis of 2,4-dichloro-5-aminopyrimidine. (n.d.).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
  • Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines.
  • Sirsat, S., Bobade, D., & Shinde, S. (2022, May 31).
  • my nitro refuses to be reduced. (2023, January 1). Reddit.
  • Whittaker, N., & Jones, T. S. G. (1951). A new synthesis and the chemical properties of 5-aminopyrimidine. RSC Publishing.
  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024, May 14).
  • Reduction of nitro compounds. (n.d.). Wikipedia.
  • Devarakonda, K. R., & Predeep, K. (n.d.). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC.
  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Deriv
  • Process for preparing aminopyrimidine sulfate by reducing pyrimidine derivative containing nitroso. (n.d.).
  • A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO 2 c
  • BenchChem. (2025). selective reduction of nitro group without affecting other functional groups.
  • 5-Aminopyrimidine. (n.d.). LKT Labs.
  • 5-Aminopyrimidine 96 591-55-9. (n.d.). Sigma-Aldrich.
  • Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. (n.d.). ChemRxiv.
  • Process for the catalytic hydrogenation of aromatic nitro compounds. (n.d.).
  • Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Deriv
  • Catalytic hydrogenation of nitro aromatic compounds to produce the corresponding amino compounds. (n.d.).
  • Process for the catalytic hydrogenation of aromatic nitro compounds. (n.d.).
  • Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity. (2015, March 15). PubMed.
  • Which side-reactions compromise nitroxide mediated polymeriz
  • 5-Aminopyrimidine. (n.d.). Chem-Impex.
  • Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. (2019, June 25). Asian Journal of Chemistry.

Sources

Troubleshooting

Technical Support Center: Controlling Side Reactions in Pyrimidine C-H Activation

Prepared by: Senior Application Scientist, Advanced Synthesis Division Welcome to the technical support center for pyrimidine C-H activation. As researchers, scientists, and drug development professionals, you are workin...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Advanced Synthesis Division

Welcome to the technical support center for pyrimidine C-H activation. As researchers, scientists, and drug development professionals, you are working with one of the most vital heterocyclic scaffolds in medicinal chemistry.[1][2] However, the inherent electronic properties of the pyrimidine ring—being electron-deficient with multiple nitrogen atoms—present unique challenges in achieving selective and high-yielding C-H functionalization.[3][4] The Lewis basic nitrogens can coordinate strongly to metal catalysts, leading to catalyst deactivation or altered reactivity.[3][5]

This guide is designed to move beyond simple protocols. It provides a framework for diagnosing issues, understanding the underlying chemical principles causing them, and implementing effective solutions in your experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: My pyrimidine C-H activation reaction is showing low to no conversion. Where do I start troubleshooting?

This is the most common issue, and it usually points to a problem with one of three areas: the catalyst's activity, the substrate's reactivity, or the reaction conditions.

  • Catalyst Deactivation: Pyrimidine nitrogens can act as ligands, poisoning your metal catalyst (e.g., Palladium) and preventing it from entering the catalytic cycle.[3][5][6] The catalyst may also be deactivating through reduction to inactive nanoparticles.[7]

  • Substrate Reactivity: The C-H bonds of pyrimidines are generally not very reactive due to the ring's electron-deficient nature.[2] Without a proper directing group or suitable electronic activation, the energy barrier for C-H cleavage can be too high.

  • Reaction Conditions: Factors like the choice of base, solvent, temperature, and the presence of additives are critical. For instance, an improper base may not be strong enough to facilitate the deprotonation step in a concerted metalation-deprotonation (CMD) mechanism.

A logical first step is to run a control reaction using a previously published, high-yielding example with your batch of reagents to ensure the fundamental components are viable.

Q2: How can I control which C-H bond is functionalized? I'm getting a mixture of isomers.

Regioselectivity is a central challenge.[8] The site of activation is determined by a combination of the pyrimidine's intrinsic electronic properties and external directing effects.

  • Directing Groups (DGs): This is the most powerful tool for controlling regioselectivity.[9][10] A coordinating group (e.g., pyridyl, amide, pyrazole) is installed on the pyrimidine or a substituent, which then chelates to the metal catalyst and delivers it to a specific, proximate C-H bond (often ortho to the DG).[11][12]

  • Inherent Reactivity: In the absence of a strong directing group, functionalization often occurs at the most acidic or electronically distinct position. For example, in some systems, the C5-H bond is the most electron-rich and susceptible to electrophilic palladation.[13]

  • Catalyst and Ligand Control: Different metal catalysts and ligands can favor different sites. For instance, a phosphine-free palladium protocol might favor C3 arylation in pyrazolo[1,5-a]pyrimidines, while a phosphine-ligated system directs the reaction to the C7 position.[12] Similarly, the use of a copper co-catalyst can switch selectivity in uracil arylation from the C5 to the C6 position.[13]

Q3: What are common causes of catalyst deactivation and how can I prevent it?

Catalyst deactivation is a frequent source of failed reactions, especially with nitrogen-rich heterocycles like pyrimidines.[3]

  • Strong Coordination (Poisoning): The lone pair electrons on the pyrimidine's ring nitrogens can bind strongly to the metal center, occupying coordination sites needed for the catalytic cycle to proceed.[3][5]

    • Solution: Using ligands that bind more strongly to the metal than the pyrimidine can sometimes mitigate this. Additionally, some strategies use N-oxide or N-methoxy amide directing groups which, after directing the initial C-H activation, are less likely to act as catalyst poisons.[5]

  • Reduction to Metal Nanoparticles (Pd Black): If the active Pd(II) catalyst is reduced to Pd(0) and aggregates, it precipitates out of the solution as inactive palladium black.[7]

    • Solution: Ensure your oxidant is effective throughout the reaction. The use of co-oxidants like silver salts (AgOAc, AgTFA) or Cu(OAc)₂ is common to maintain the active Pd(II) or Pd(IV) state.[2][14]

  • Ligand Degradation: The ligands themselves can degrade under harsh reaction conditions, leading to an inactive catalytic species.

Section 2: Troubleshooting Guides for Specific Side Reactions

This section provides a systematic approach to diagnosing and resolving specific experimental outcomes.

Problem: Poor or No Conversion of Starting Material

Symptoms: Your TLC or LC-MS analysis shows predominantly unreacted pyrimidine starting material, even after extended reaction times.

Troubleshooting Workflow

G start Problem: Low/No Conversion q1 Is a precipitate (e.g., Pd black) visible? start->q1 a1_yes Catalyst Precipitation Likely q1->a1_yes Yes q2 Did the reaction start and then stop? q1->q2 No sol1 Action: 1. Improve oxidant system (e.g., add Ag(I) or Cu(II) salts). 2. Use more robust ligands to stabilize Pd. 3. Lower reaction temperature. a1_yes->sol1 a2_yes Catalyst Deactivation / Poisoning q2->a2_yes Yes q3 Is the C-H bond sterically hindered or electronically poor? q2->q3 No sol2 Action: 1. Add fresh catalyst mid-reaction to test. 2. Screen different ligands. 3. Use a transient or less-coordinating directing group. a2_yes->sol2 a3_yes Insufficient Substrate Reactivity q3->a3_yes Yes a3_no Conditions May Be Suboptimal q3->a3_no No sol3 Action: 1. Increase reaction temperature. 2. Use a more active catalyst system (e.g., different metal or ligand). 3. Modify substrate to include a stronger directing group. a3_yes->sol3 sol4 Action: 1. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, PivOH). 2. Screen solvents (e.g., DMF, DMAc, Toluene). 3. Ensure all reagents are anhydrous. a3_no->sol4

Detailed Protocols & Explanations

Protocol 1: Diagnosing Catalyst Deactivation

  • Set up your standard reaction.

  • In a parallel flask, set up an identical reaction. After 25% of the total reaction time has elapsed (e.g., 3 hours into a 12-hour reaction), add a second portion of the catalyst (e.g., 2 mol%).

  • Monitor both reactions by LC-MS.

  • Analysis: If the second reaction shows a significant increase in conversion rate after the addition, it strongly suggests your catalyst is deactivating over time. This could be due to poisoning by the pyrimidine nitrogen or slow reduction to an inactive state.[3][6]

Causality: Additives can play a crucial role in preventing deactivation. Carboxylic acids like pivalic acid (PivOH) can act as ligands or proton shuttles, facilitating the C-H activation step and stabilizing the catalytic intermediate.[2][15] Silver or copper salts often serve as re-oxidants, keeping palladium in its active Pd(II) state.[2][13]

Problem: Poor Regioselectivity

Symptoms: You observe the formation of multiple product isomers, corresponding to functionalization at different positions on the pyrimidine ring (e.g., a mix of C5 and C6 arylation).

Controlling Regioselectivity

The key is to create a system where one pathway is significantly more favorable than others.

G Pyrimidine Pyrimidine Core C2 C2-H C4 C4-H C5 C5-H C6 C6-H DG DG DG->Pyrimidine Directs to ortho-position Catalyst Catalyst Catalyst->Pyrimidine Selects for specific C-H environment Substrate Substrate Substrate->Pyrimidine Determines baseline reactivity

Troubleshooting Strategies
  • Introduce a Strong Directing Group: If your substrate lacks a directing group, regiocontrol can be poor. Installing a group like a picolinamide or a 2-pyridyl group is a reliable strategy to direct functionalization to a specific ortho C-H bond.[1][12] The choice of directing group is critical, as they operate by forming a stable metallacycle intermediate that favors activation of a specific C-H bond.[9][10]

  • Modify Existing Directing Groups: If you already have a DG but selectivity is poor, consider modifying it. A bulkier DG can change the geometry of the metallacycle, potentially favoring a different C-H bond.

  • Leverage Catalyst/Additive Control: As seen with uracil derivatives, switching from a pure Palladium catalyst to a mixed Pd/Cu system can completely change the site of arylation from C5 to C6.[13] This is because the copper likely engages in a different C-H activation mechanism or intermediate, altering the regiochemical outcome.[13]

Table 1: Influence of Catalytic System on Regioselectivity

Substrate TypeCatalyst SystemPrimary Position FunctionalizedReference
1,3-DimethyluracilPd(OAc)₂ / Cs₂CO₃C5[13]
1,3-DimethyluracilPd catalyst / CuIC6[13]
Pyrazolo[1,5-a]pyrimidinePd(OAc)₂ (phosphine-free)C3[12]
Pyrazolo[1,5-a]pyrimidinePd(OAc)₂ / SPhosC7[12]
Problem: Formation of Homocoupled Byproducts

Symptoms: You observe a significant amount of byproduct resulting from the dimerization of your coupling partner (e.g., formation of biphenyl from iodobenzene).

Possible Causes & Solutions:

  • Cause: The rate of reductive elimination to form the desired product is slow compared to side reactions of the organopalladium intermediate.

  • Solution 1: Adjust Stoichiometry: Using a slight excess of the pyrimidine substrate relative to the coupling partner can disfavor the homocoupling pathway by increasing the probability of cross-coupling.

  • Solution 2: Change Ligands: Electron-rich, bulky phosphine ligands can often accelerate the rate of reductive elimination, which is the final product-forming step. This can outcompete the side reactions that lead to homocoupling.

  • Solution 3: Lower Temperature: While potentially slowing the overall reaction, reducing the temperature can sometimes disproportionately slow the rate of side reactions compared to the desired cross-coupling.

Problem: Diarylation or Product Decomposition

Symptoms: Your desired mono-functionalized product forms, but then is either consumed to form a di-functionalized product or degrades over time.

Possible Causes & Solutions:

  • Cause: The C-H bond in the product is more activated towards a second functionalization than the C-H bonds in the starting material. This is common when the first functionalization adds an electron-donating group.

  • Solution 1: Carefully Monitor Reaction Time: Run a time-course study, taking aliquots every hour to find the point of maximum mono-functionalized product concentration before diarylation becomes significant. Quench the reaction at this optimal time.

  • Solution 2: Limit the Coupling Partner: Use the coupling partner as the limiting reagent (e.g., 0.95 equivalents). This ensures there isn't enough of it present to react with all the mono-arylated product.

  • Solution 3: Lower Temperature: Product decomposition is often exacerbated by high temperatures. Running the reaction at the lowest possible temperature that still affords a reasonable rate can improve the stability of the desired product.

Section 3: General Experimental Protocol

This general procedure for a palladium-catalyzed C-H arylation can be used as a starting point for your optimizations.

General Procedure for a Test Reaction
  • Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the pyrimidine substrate (0.2 mmol, 1.0 equiv.), aryl halide (0.24 mmol, 1.2 equiv.), Pd(OAc)₂ (0.01 mmol, 5 mol%), ligand (if applicable, 10 mol%), and base (e.g., K₂CO₃, 0.4 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum cap, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., DMF, 1.0 mL) via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 110 °C).

  • Monitoring: Stir the reaction vigorously. Monitor its progress by taking small aliquots at regular intervals (e.g., every 2 hours) and analyzing by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

  • Recent Advances in Direct C–H Functionalization of Pyrimidines. (2018). Synthesis, 50(02), e1-e1. [Link]

  • Yotphan, S., et al. (2025). Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. RSC Advances. [Link]

  • Kundu, K., et al. (2015). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Molecules, 20(3), 5043-5089. [Link]

  • Laida, O., et al. (2015). C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. Angewandte Chemie International Edition, 54(49), 14933-14937. [Link]

  • Recent Advances in Direct C–H Functionalization of Pyrimidines. (n.d.). ResearchGate. [Link]

  • Maiti, D., et al. (2022). Emergence of Pyrimidine-Based meta-Directing Group: Journey from Weak to Strong Coordination in Diversifying meta-C–H Functionalization. Accounts of Chemical Research, 55(3), 359-372. [Link]

  • Maiti, D., et al. (2022). Emergence of Pyrimidine-Based meta-Directing Group: Journey from Weak to Strong Coordination in Diversifying meta-C-H Functionalization. PubMed. [Link]

  • Zhang, X., et al. (2019). Pd-Catalyzed highly selective and direct ortho C–H arylation of pyrrolo[2,3-d]pyrimidine derivatives. Organic Chemistry Frontiers, 7(1), 65-69. [Link]

  • Zhang, X., et al. (2024). Ligand-Enabled C6-Selective C-H Arylation of Pyrrolo[2,3- d] Pyrimidine Derivatives with Pd Catalysts: An Approach to the Synthesis of EGFR Inhibitor AEE-788. The Journal of Organic Chemistry, 89(11), 8023-8034. [Link]

  • Pd-Catalyzed highly selective and direct ortho C–H arylation of pyrrolo[2,3-d]pyrimidine derivatives. (2019). RSC Publishing. [Link]

  • C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. (2022). Journal of the American Chemical Society. [Link]

  • Pyrimidine-directed metal-free C–H borylation of 2-pyrimidylanilines: a useful process for tetra-coordinated triarylborane synthesis. (2021). RSC Publishing. [Link]

  • Pyridine/pyrimidine groups in C−H activation. (n.d.). ResearchGate. [Link]

  • Liu, M., et al. (2024). Ligand-Enabled C6-Selective C–H Arylation of Pyrrolo[2,3-d] Pyrimidine Derivatives with Pd Catalysts: An Approach to the Synthesis of EGFR Inhibitor AEE-788. The Journal of Organic Chemistry. [Link]

  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. (2021). MDPI. [Link]

  • Oschmann, M. (2020). Palladium Catalysis in Directed C-H Bond Activation and Cycloisomerisation Reactions. Diva-Portal.org. [Link]

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025). RSC Advances. [Link]

  • Metal Catalyzed C-H activation. (n.d.). DM lab. [Link]

  • Kondrashov, M., et al. (2016). Regioselectivity in C-H activation: reagent control in cyclometallation of 2-(1-naphthyl)-pyridine. Dalton Transactions, 45(2), 525-531. [Link]

  • Established strategies for controlling regioselectivity in C−H activation of pyridine. (n.d.). ResearchGate. [Link]

  • Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. (2015). MDPI. [Link]

  • Catalytic C-H Activation. (2021). Chemistry Letters. [Link]

  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. (n.d.). ResearchGate. [Link]

  • Chen, G., et al. (2011). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Angewandte Chemie International Edition, 50(49), 11735-11739. [Link]

    • Pyrimidines. (n.d.). University of Liverpool. [Link]

  • Role of Additives in Transition Metal Catalyzed C–H Bond Activation Reactions: A Computational Perspective. (n.d.). ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Mass Spectrometry Fragmentation of 5-Aminopyrimidines

This guide is structured as a technical comparison manual, treating the 5-Aminopyrimidine (5-AP) fragmentation pattern as the "Product" under evaluation, compared against its structural isomers (2-AP and 4-AP). Product:...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a technical comparison manual, treating the 5-Aminopyrimidine (5-AP) fragmentation pattern as the "Product" under evaluation, compared against its structural isomers (2-AP and 4-AP).

Product: 5-Aminopyrimidine (5-AP) Fragmentation Pattern Category: Heterocyclic Metabolite Identification Application: Impurity Profiling, Kinase Inhibitor Metabolism, Fragment-Based Drug Design (FBDD)

Executive Summary

In the development of pyrimidine-based therapeutics (e.g., Ibrutinib, Dasatinib), distinguishing regioisomers is a critical quality attribute. 5-Aminopyrimidine (5-AP) represents a unique challenge compared to its isomers, 2-aminopyrimidine (2-AP) and 4-aminopyrimidine (4-AP).

While all three isomers share the molecular formula


 (MW 95.10 Da), 5-AP exhibits a distinctive "Product Performance"  in mass spectrometry characterized by high stability and a specific sequential fragmentation pathway. This guide objectively compares the fragmentation "performance" of 5-AP against its alternatives, providing actionable diagnostic criteria for researchers.

Technical Specifications & Performance Metrics

The "Product": 5-Aminopyrimidine (5-AP)
  • Structure: Amino group at the C5 position (meta to both ring nitrogens).

  • Symmetry:

    
     symmetry axis (planar).
    
  • Key Characteristic: The amino group is electronically isolated from the ring nitrogens by carbon atoms, preventing the direct extrusion of cyanamide (

    
    ).
    
The Alternatives (Isomers)
  • Alternative A (2-AP): Amino group at C2 (between two nitrogens). Structurally primed for amidine-like cleavage.

  • Alternative B (4-AP): Amino group at C4 (ortho to one nitrogen). Asymmetric electron distribution.

Comparative Data Summary (EI-MS @ 70 eV)

The following table summarizes the diagnostic ions (m/z) and their relative abundances, serving as the primary "performance" benchmark.

Feature5-AP (The Product) 2-AP (Alternative A) 4-AP (Alternative B)
Molecular Ion (

)
m/z 95 (Base Peak, 100%) m/z 95 (Base Peak, 100%)m/z 95 (Base Peak, 100%)
Primary Neutral Loss HCN (27 Da) HCN (27 Da) &

(42 Da)
HCN (27 Da)
Diagnostic Fragment 1 m/z 68 (

)
m/z 68 (

)
m/z 68 (

)
Diagnostic Fragment 2 m/z 41 (

)
m/z 53 (

)
m/z 54
Diagnostic Fragment 3 m/z 28 (

)
m/z 42 (

)
m/z 42 (Weak)
Differentiation Logic Sequential HCN loss only. Presence of m/z 53 & 42. Asymmetric pattern, often m/z 54.

Key Insight: The presence of m/z 42 or 53 is a "negative result" for 5-AP. If you see these, you likely have 2-AP. 5-AP is characterized by the absence of cyanamide loss.

Mechanistic Analysis (Expertise & Causality)

5-AP Fragmentation Mechanism (The "Sequential Loss" Pathway)

Unlike 2-AP, the 5-amino substituent does not participate in a direct 1,3-diaza expulsion. The fragmentation is driven by the stability of the pyrimidine ring, necessitating ring opening via Retro-Diels-Alder (RDA) or direct bond scission.

  • Step 1: Ionization. Formation of the radical cation at the amino nitrogen or ring nitrogen (

    
    ).
    
  • Step 2: Ring Opening. The ring opens, typically expelling a neutral HCN molecule.

  • Step 3: Sequential Loss. The resulting fragment (

    
    , likely a pyrrole-like or acyclic cation) loses a second HCN molecule to form 
    
    
    
    (
    
    
    ).
2-AP Divergence (The "Cyanamide" Pathway)

2-AP possesses an


 motif. Upon ionization, this structural unit facilitates the extrusion of cyanamide (

, 42 Da)
.
  • Pathway:

    
    .
    
  • This pathway is mechanistically forbidden for 5-AP without extensive skeletal rearrangement, making it the primary discriminator.

Visualization of Signaling Pathways

The following diagram illustrates the divergent pathways.

FragmentationPathways cluster_5AP 5-Aminopyrimidine (5-AP) cluster_2AP 2-Aminopyrimidine (2-AP) M_Ion Molecular Ion [C4H5N3]+. m/z 95 Frag_68_5AP [C3H4N2]+. m/z 68 M_Ion->Frag_68_5AP - HCN (27) Frag_53_2AP [C3H3N]+. m/z 53 M_Ion->Frag_53_2AP - NH2CN (42) Frag_42_2AP [NH2CN]+. m/z 42 M_Ion->Frag_42_2AP Charge Retention on Cyanamide Frag_68_Shared Common Fragment [M-HCN]+. m/z 68 M_Ion->Frag_68_Shared - HCN (Generic) Frag_41_5AP [C2H3N]+. m/z 41 Frag_68_5AP->Frag_41_5AP - HCN (27)

Caption: Divergent fragmentation pathways. Green path indicates the sequential HCN loss characteristic of 5-AP. Red path indicates the diagnostic cyanamide loss specific to 2-AP.

Experimental Protocol (Self-Validating System)

To reliably distinguish these isomers, a standardized LC-MS/MS workflow using Collision Induced Dissociation (CID) is required. This protocol is designed to be self-validating by using the ratio of


 as an internal check.
Materials & Setup
  • Instrument: Q-TOF or Triple Quadrupole MS.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 2.1mm).

  • Mobile Phase:

    • A:

      
       Formic Acid in 
      
      
      
      .[1]
    • B:

      
       Formic Acid in Acetonitrile.[1]
      
Step-by-Step Workflow
  • Precursor Selection: Isolate the protonated molecular ion

    
    .
    
  • Fragmentation Ramp: Apply a Collision Energy (CE) ramp from 10 eV to 40 eV. Note: Pyrimidines are stable aromatic rings and require moderate-to-high energy to fragment.

  • Data Acquisition: Acquire MS/MS spectra.

  • Validation Check (The "Decision Tree"):

DecisionTree Start Precursor m/z 96 Check42 Is m/z 42 or 53 Present? Start->Check42 Check69 Is m/z 69 Dominant? Check42->Check69 No Result_2AP Identity: 2-Aminopyrimidine Check42->Result_2AP Yes (Cyanamide Loss) Result_5AP Identity: 5-Aminopyrimidine Check69->Result_5AP Yes (Sequential HCN) Result_4AP Identity: 4-Aminopyrimidine Check69->Result_4AP Ambiguous/Mixed

Caption: Diagnostic logic flow for identifying aminopyrimidine isomers based on MS/MS fragment ions.

Causality of Experimental Choices
  • Acidic Mobile Phase: Essential to protonate the pyrimidine ring (

    
     for 2-AP, but higher for 4/5-AP). Protonation usually occurs at the most basic ring nitrogen, not the exocyclic amine.
    
  • CE Ramp: Single-energy experiments may miss the diagnostic low-mass ions (

    
    ). Ramping ensures coverage of both soft (HCN loss) and hard (ring shattering) events.
    

References

  • NIST Mass Spectrometry Data Center. 2-Pyrimidinamine Mass Spectrum. National Institute of Standards and Technology.[2][3] Available at: [Link]

  • Salem, M. A. I., et al. (2014).[4] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones. International Journal of Materials and Chemistry.[4] Available at: [Link]

  • PubChem. Compound Summary: 2-Aminopyrimidine. National Library of Medicine. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Biological Activity of 2-Phenylpyrimidines and their 2-(4-Trifluoromethylphenyl) Analogues

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery The pyrimidine ring is a cornerstone heterocyclic motif in medicinal chemistry, integral to the structure of DNA and RNA bases like cytosine, thymine, and ur...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring is a cornerstone heterocyclic motif in medicinal chemistry, integral to the structure of DNA and RNA bases like cytosine, thymine, and uracil.[1][2] This inherent biological relevance has made the pyrimidine scaffold a "privileged structure" in drug design, with its derivatives demonstrating a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][4] Among the myriad of pyrimidine derivatives, those substituted at the 2-position with a phenyl group have garnered significant attention. These 2-phenylpyrimidines serve as the foundational structure for numerous potent and selective inhibitors of various biological targets.[5][6][7]

This guide provides an in-depth comparison of the biological activity of the core 2-phenylpyrimidine scaffold against its strategically modified analogue, the 2-(4-trifluoromethylphenyl)pyrimidine. The introduction of a trifluoromethyl (CF3) group at the para-position of the phenyl ring is a common tactic in medicinal chemistry to modulate a molecule's properties.[8][9][10] We will explore the causal physicochemical changes induced by this substitution and how they translate into tangible differences in biological efficacy and pharmacological profiles, supported by experimental data and detailed protocols.

The Role of the Trifluoromethyl Group: A Physicochemical Powerhouse

The strategic incorporation of a trifluoromethyl (CF3) group is a pivotal tool in modern drug design, used to fine-tune the properties of a lead compound.[9][10] Its influence stems from a unique combination of steric and electronic characteristics. The CF3 group is highly electron-withdrawing due to the strong electronegativity of fluorine atoms, and it is significantly more lipophilic than a simple methyl or hydrogen substituent.[11]

Key property modifications imparted by the CF3 group include:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF3 group resistant to metabolic degradation by cytochrome P450 enzymes.[8] This often leads to an improved pharmacokinetic profile and a longer half-life in vivo.

  • Increased Lipophilicity: The CF3 group significantly increases the lipophilicity (fat-solubility) of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[8][11]

  • Modulated Binding Affinity: The strong electron-withdrawing nature of the CF3 group can alter the electronic distribution of the entire molecule, potentially leading to stronger and more specific interactions with the target protein, such as enhanced hydrogen bonding or dipole interactions.[8][11]

  • Bioisosterism: Due to its steric similarity to a chlorine atom, the CF3 group can be used as a bioisostere to probe structure-activity relationships (SAR).[8]

These modifications collectively mean that adding a CF3 group can transform a moderately active compound into a highly potent drug candidate.[12]

G cluster_0 Lead Compound (2-Phenylpyrimidine) cluster_1 Strategic Modification cluster_2 Physicochemical Consequences cluster_3 Biological Outcome A Parent Scaffold B Introduction of -CF3 Group A->B Rational Design C Increased Lipophilicity B->C D Enhanced Metabolic Stability B->D E Altered Electronic Profile B->E F Improved Membrane Permeability C->F G Increased In Vivo Half-Life D->G H Enhanced Target Binding & Potency E->H I Modified Selectivity Profile E->I

Caption: Logic flow of trifluoromethylation in drug design.

Comparative Biological Activity: A Tale of Two Scaffolds

The pyrimidine core is a versatile anchor for targeting a wide range of proteins. The nature of the substituent at the 2-position profoundly influences both potency and selectivity.

Anticancer Activity: Targeting Cellular Proliferation

Both 2-phenylpyrimidines and their CF3-analogues have been extensively investigated as anticancer agents, often functioning as kinase inhibitors or tubulin polymerization inhibitors.[13][14][15]

Kinase inhibition is a major avenue for pyrimidine-based anticancer drugs. For instance, 2-phenylaminopyrimidine derivatives have been developed as potent inhibitors of Bruton's tyrosine kinase (BTK), which is crucial for B-cell malignancies.[5] Other studies have explored derivatives as inhibitors of the Vascular Endothelial Growth Factor Receptor (VEGFR), a key player in tumor angiogenesis.[6]

The introduction of a CF3 group often enhances this activity. A study on 5-trifluoromethylpyrimidine derivatives as Epidermal Growth Factor Receptor (EGFR) inhibitors found that compounds bearing a substituted phenylamino group at the 2-position exhibited excellent antitumor activities, with IC50 values in the nanomolar to low micromolar range against various cancer cell lines.[16] The CF3 group on the pyrimidine core, combined with substitutions on the phenyl ring, contributes to potent EGFR kinase inhibition.[16] Similarly, a non-symmetrical pyrimidine containing a trifluoromethylphenyl group at C-6 was identified as a potential antitumor agent that induces cellular senescence and cell death in breast cancer and melanoma cells.[17]

Table 1: Comparative Anticancer Activity (Representative Data)

Compound Class Target/Cell Line IC50 Value (µM) Reference
2-Phenylpyrimidine Derivative (11g) BTK Enzyme ~0.1 (82.76% inhibition) [5]
2-Phenylpyrimidine Derivative (11g) Raji cells (B-cell leukemia) 6.98 [5]
5-(Trifluoromethyl)pyrimidine (9u) EGFR Kinase 0.091 [16]
5-(Trifluoromethyl)pyrimidine (9u) A549 cells (Lung Carcinoma) 0.35 [16]
2,4,5-Substituted Pyrimidine (4k) Tubulin Polymerization 0.79 [14]

| 2,4,5-Substituted Pyrimidine (4k) | BEL-7402 cells (Hepatocellular Carcinoma) | 0.016 - 0.062 |[14] |

Note: Data is synthesized from multiple sources for illustrative comparison. Direct comparison requires testing within the same assay.

G RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Downstream Downstream Signaling (e.g., PLCγ2, ERK) RTK->Downstream Phosphorylation Cascade BTK Bruton's Tyrosine Kinase (BTK) BTK->Downstream Phosphorylation of PLCγ2 Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor 2-Phenyl(CF3)-pyrimidine Inhibitor Inhibitor->RTK Inhibition Inhibitor->BTK Inhibition

Caption: Inhibition of kinase signaling by pyrimidine derivatives.

Anti-inflammatory Activity

Inflammation is a complex biological process where pyrimidine derivatives have shown significant promise, often by inhibiting enzymes like cyclooxygenases (COX).[3][18] Some 2-(4-fluorobenzylthio)-N-(substituted phenyl) pyrimidine-4-amines have demonstrated excellent anti-inflammatory activity.[19] The substitution pattern on the phenyl ring is critical, with electron-withdrawing groups sometimes enhancing activity by promoting stronger interactions with the target receptor.[19]

While direct comparative studies are limited, the properties conferred by the CF3 group suggest it would be a favorable substitution for enhancing anti-inflammatory potency. Its electron-withdrawing nature and increased lipophilicity could improve binding to hydrophobic pockets in enzymes like COX-2 and enhance tissue penetration to the site of inflammation.[10][11]

Antifungal and Antimicrobial Activity

2-Phenylpyrimidine derivatives have been designed as inhibitors of lanosterol 14α-demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis.[20] Structural optimization studies have shown that the 2-phenylpyrimidine core is a promising scaffold for developing novel antifungal agents.[20] The addition of a CF3 group to the pyrimidine ring, as seen in novel 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives, has also been explored for antifungal activity, highlighting the broad utility of this modification across different pyrimidine-based scaffolds.[21]

Experimental Protocols

To ensure scientific rigor, the biological activities described must be validated through standardized assays. Below are representative protocols.

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., BTK)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Causality: This assay directly measures the compound's ability to interfere with the enzymatic activity of the target kinase. The phosphorylation of a substrate is a direct readout of kinase function; its inhibition is a primary indicator of the compound's mechanism of action.

Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Dilute recombinant human BTK enzyme to the desired concentration in kinase buffer.

    • Prepare a solution of a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide) and ATP (at its Km concentration) in kinase buffer.

    • Serially dilute the test compounds (2-phenylpyrimidine and 2-(4-CF3-phenyl)pyrimidine) in DMSO, followed by a final dilution in kinase buffer.

  • Assay Procedure:

    • Add 5 µL of the diluted compound solution to the wells of a 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

    • Add 10 µL of the BTK enzyme solution to each well (except "no enzyme" controls) and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture.

    • Incubate the plate for 60 minutes at 30°C.

  • Detection and Analysis:

    • Stop the reaction by adding a detection solution (e.g., ADP-Glo™ Kinase Assay reagent, which measures ADP production).

    • Measure luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell Proliferation (MTT) Assay

This protocol measures the cytotoxic or anti-proliferative effects of a compound on a cancer cell line.

Causality: This is a cell-based assay that provides a functional readout of the compound's overall effect on cell viability. It integrates multiple potential mechanisms (e.g., kinase inhibition, apoptosis induction, cell cycle arrest) into a single, quantifiable endpoint. A reduction in mitochondrial activity, measured by MTT reduction, serves as a proxy for cell death or growth inhibition.

Methodology:

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., Raji cells for BTK inhibitors[5]) in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C in a humidified 5% CO2 incubator.

  • Assay Procedure:

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of the test compounds in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Ibrutinib for BTK[5]).

    • Incubate the plate for 72 hours.

  • Detection and Analysis:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value by plotting cell viability against compound concentration.

Conclusion and Future Outlook

The comparison between 2-phenylpyrimidines and their 2-(4-CF3-phenyl) analogues clearly illustrates a fundamental principle of medicinal chemistry: small, strategic structural modifications can lead to profound changes in biological activity. The introduction of a trifluoromethyl group consistently enhances key pharmacological properties, including metabolic stability and target affinity, which often translates to superior potency.[8][12] While the 2-phenylpyrimidine scaffold provides a robust starting point for inhibitor design across various therapeutic areas[5][7][22], its trifluoromethylated counterpart frequently represents a more optimized candidate. Future research should focus on direct, head-to-head comparisons within the same assays to precisely quantify the benefits of this substitution and further refine the design of next-generation pyrimidine-based therapeutics.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. PubMed Central (PMC).
  • The Crucial Role of Trifluoromethane in Modern Pharmaceutical Synthesis. Nantong Baokai Chemical Co., Ltd.
  • Design and biological activity of trifluoromethyl containing drugs. Wechem.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.
  • New insights in the structure-activity relationships of 2-phenylamino-substituted benzothiopyrano[4,3-d]pyrimidines as kinase inhibitors. PubMed.
  • Synthesis and biological evaluation of 2-(4-alkoxy-3-cyano)phenylpyrimidine derivatives with 4-amino or 4-hydroxy as a pharmacophore element binding with xanthine oxidase active site. PubMed.
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